Sarmenoside III
Description
Properties
Molecular Formula |
C42H46O23 |
|---|---|
Molecular Weight |
918.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-14-28(49)32(53)35(56)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)38(31(27)52)64-42-39(34(55)29(50)15(2)60-42)65-41-36(57)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,39-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChI Key |
MEQZSNYKOKZIGH-XTYPXWDISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sarmenoside III: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside III, a flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties, notably its hepatoprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and current understanding of the biological significance of this compound. Quantitative data from existing literature is summarized, and experimental methodologies are detailed to facilitate further research and development. Furthermore, this document presents a proposed signaling pathway for its anti-inflammatory effects, offering a basis for future mechanistic studies.
Natural Sources of this compound
The primary natural source of this compound identified in the literature is the plant Sedum sarmentosum Bunge, a perennial succulent belonging to the Crassulaceae family.[1][2][3] This plant is traditionally used in Chinese medicine for the treatment of various ailments, including hepatitis. While other flavonoids and bioactive compounds are present in Sedum sarmentosum, this compound is a notable constituent with demonstrated biological activity.
Isolation and Purification of this compound
The isolation of this compound from Sedum sarmentosum involves a multi-step process combining extraction and chromatographic techniques. While a definitive, standardized protocol with precise yield and purity is not extensively detailed in a single source, a composite methodology can be derived from general flavonoid isolation procedures and specific studies on Sedum species.
Table 1: Quantitative Data for Flavonoid Analysis in Sedum sarmentosum
| Compound | Concentration Range (µg/g) in different batches | Analytical Method | Reference |
| Kaempferol | 0.35 - 12.45 | UHPLC-MS/MS | [4] |
| Quercetin | 0.21 - 5.89 | UHPLC-MS/MS | [4] |
| Isorhamnetin | 1.12 - 35.67 | UHPLC-MS/MS | [4] |
| Luteolin | 0.08 - 2.11 | UHPLC-MS/MS | [4] |
| Apigenin | 0.05 - 1.54 | UHPLC-MS/MS | [4] |
| Kaempferol-3-O-rutinoside | 10.23 - 154.32 | UHPLC-MS/MS | [4] |
| Rutin | 5.87 - 98.76 | UHPLC-MS/MS | [4] |
| Isorhamnetin-3-O-glucoside | 2.54 - 76.43 | UHPLC-MS/MS | [4] |
Experimental Protocol: Isolation and Purification of this compound
This protocol is a synthesized methodology based on established techniques for flavonoid glycoside isolation from plant materials.
1. Plant Material and Extraction:
-
Starting Material: Dried and powdered whole plant of Sedum sarmentosum.
-
Extraction Solvent: 70% Ethanol.
-
Procedure:
-
Macerate the powdered plant material in 70% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
3. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel or macroporous resin (e.g., D101).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Procedure:
-
Apply the enriched flavonoid fraction to the column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC, pooling those containing the compound of interest.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with a small percentage of formic acid or acetic acid to improve peak shape.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm).
-
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Inject onto the prep-HPLC system and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the purified compound.
-
-
4. Structure Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
-
Biological Significance and Signaling Pathways
This compound has demonstrated notable hepatoprotective and anti-inflammatory activities.
Hepatoprotective Activity:
Studies have shown that this compound exhibits protective effects against liver injury.[1] The proposed mechanism for this activity is linked to its antioxidant properties, which help in mitigating oxidative stress, a key factor in many liver pathologies.
Anti-inflammatory Activity and Proposed Signaling Pathway:
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, based on the known mechanisms of similar flavonol glycosides, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of anti-inflammatory action of this compound.
This diagram illustrates the putative mechanism where this compound may inhibit the activation of IKK and MAPK, thereby preventing the nuclear translocation of transcription factors like NF-κB and AP-1. This, in turn, would suppress the expression of pro-inflammatory genes.
Conclusion and Future Directions
This compound, a flavonol glycoside from Sedum sarmentosum, presents a promising lead for the development of new therapeutic agents, particularly for liver diseases and inflammatory conditions. This guide provides a foundational understanding of its natural sourcing and isolation. However, significant research gaps remain. Future work should focus on:
-
Standardization of Isolation Protocols: Developing a robust and reproducible protocol for the high-yield, high-purity isolation of this compound.
-
Quantitative Analysis: Accurately quantifying the content of this compound in Sedum sarmentosum from different geographical locations and under various growth conditions.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the hepatoprotective and anti-inflammatory activities of pure this compound, including direct validation of its effects on the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.
Addressing these areas will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
An In-depth Technical Guide to the Adenosine A2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the adenosine A2A receptor (A2AR), a key G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes. This document details the receptor's signaling pathways, provides in-depth experimental protocols for its study, and presents quantitative data for a variety of ligands to aid in drug discovery and development efforts.
Introduction to the Adenosine A2A Receptor
The adenosine A2A receptor is a member of the P1 class of purinergic receptors and belongs to the GPCR superfamily[1]. It is activated by the endogenous nucleoside adenosine and plays crucial roles in the central nervous system, the cardiovascular system, and the immune system[1][2]. In the brain, A2ARs are particularly abundant in the striatum, where they modulate dopaminergic neurotransmission, making them a significant target for neurodegenerative disorders like Parkinson's disease[3][4][5]. In the periphery, A2AR activation is involved in vasodilation and the regulation of inflammation[6].
Structurally, the A2AR consists of seven transmembrane helices, and its activation by agonists leads to a conformational change that facilitates coupling to the stimulatory G protein, Gs[7]. This interaction initiates a cascade of intracellular signaling events, primarily through the adenylylyl cyclase pathway[7]. The receptor can also form heterodimers with other GPCRs, such as the dopamine D2 receptor (D2R), which adds another layer of complexity to its signaling and pharmacology[7].
Signaling Pathways
The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein[8]. This interaction stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP)[8]. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB)[8].
Furthermore, the A2A receptor is known to form functional heteromers with other receptors, most notably the dopamine D2 receptor. This interaction is of significant interest in the context of Parkinson's disease, as the activation of A2AR can antagonize D2R signaling.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected agonists and antagonists for the human adenosine A2A receptor. This data is crucial for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.
Table 1: Binding Affinities (Ki) of A2A Receptor Antagonists
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| ZM241385 | 0.4 - 2.04 | [3H]ZM241385 | HEK293 | [9] |
| Istradefylline (KW-6002) | 2.2 - 23.0 | [3H]CGS21680 | Rat Striatum | [8] |
| Preladenant | 0.884 | Not Specified | Not Specified | |
| ST1535 | 22.8 | [3H]CGS21680 | Rat Striatum | [8] |
| Caffeine | 10,700 | Not Specified | Not Specified | [10] |
| Theophylline | 6,700 | Not Specified | Not Specified | [10] |
Table 2: Functional Potencies (EC50/IC50) of A2A Receptor Ligands
| Compound | Assay Type | EC50/IC50 (nM) | Cell Line | Reference |
| NECA (Agonist) | cAMP Accumulation | 1.4 - 27.5 | HEK293 / CHO | [6][11] |
| CGS21680 (Agonist) | cAMP Accumulation | 12.8 - 100 | CHO / HEK293 | [12] |
| Adenosine (Agonist) | cAMP Accumulation | ~1800 | Not Specified | [6] |
| Regadenoson (Agonist) | cAMP Accumulation | 290 - 1700 | Not Specified | [6] |
| ZM241385 (Antagonist) | cAMP Inhibition | IC50 ~2 | HEK293 | |
| Istradefylline (Antagonist) | cAMP Inhibition | IC50 ~20 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the adenosine A2A receptor and its ligands.
Radioligand Binding Assay (Filtration Method)
This assay measures the affinity of a ligand for the A2A receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Radioligand: [3H]ZM241385 (antagonist) or [3H]CGS21680 (agonist).
-
Non-specific binding control: 10 µM ZM241385 or 50 µM NECA.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Culture HEK293-A2AR cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of the test compound (dissolved in assay buffer).
-
50 µL of radioligand at a fixed concentration (e.g., 1-15 nM [3H]ZM241385).
-
50 µL of the membrane preparation (typically 20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the functional activity of A2A receptor ligands by quantifying changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume plates.
Procedure:
-
Cell Preparation: Culture HEK293-A2AR cells and seed them into a 384-well plate (e.g., 2,500 cells/well) in 5 µL of culture medium. Incubate overnight.
-
Agonist Assay:
-
Prepare serial dilutions of the agonist in stimulation buffer containing a PDE inhibitor.
-
Add 5 µL of the agonist dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Assay:
-
Prepare serial dilutions of the antagonist in stimulation buffer with a PDE inhibitor.
-
Add 5 µL of the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.
-
Add 5 µL of an A2AR agonist at its EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate to each well.
-
Add 5 µL of anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. For agonist assays, plot the response against the log concentration to determine the EC50. For antagonist assays, plot the inhibition against the log concentration to determine the IC50.
Co-Immunoprecipitation (Co-IP) for A2A-D2 Receptor Heteromerization
This technique is used to demonstrate the physical interaction between the A2A and D2 receptors in cells.
Materials:
-
HEK293 cells co-transfected with epitope-tagged A2A and D2 receptors (e.g., A2A-HA and D2-FLAG).
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors).
-
Antibody against one of the epitope tags (e.g., anti-HA antibody).
-
Protein A/G agarose beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Antibody against the other epitope tag for Western blotting (e.g., anti-FLAG antibody).
Procedure:
-
Cell Lysis: Lyse the co-transfected cells in ice-cold Co-IP lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the co-immunoprecipitated protein (e.g., anti-FLAG).
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization
BRET is a powerful technique to study protein-protein interactions in living cells. For A2A-D2 heteromerization, one receptor is fused to a Renilla luciferase (Rluc) donor and the other to a yellow fluorescent protein (YFP) acceptor.
Materials:
-
HEK293 cells.
-
Expression vectors for A2A-Rluc and D2-YFP.
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
White, clear-bottom 96-well plates.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the A2A-Rluc and D2-YFP constructs. For saturation assays, transfect a constant amount of the donor construct with increasing amounts of the acceptor construct.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates.
-
Assay: 48 hours post-transfection, wash the cells and add the BRET substrate.
-
Measurement: Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., ~480 nm) and one for the YFP emission (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 480 nm). For saturation assays, plot the BRET ratio against the ratio of YFP/Rluc expression (fluorescence/luminescence). A hyperbolic curve is indicative of a specific interaction.
Conclusion
The adenosine A2A receptor remains a compelling target for therapeutic intervention in a variety of diseases. A thorough understanding of its signaling pathways, coupled with robust and reproducible experimental methodologies, is essential for the successful discovery and development of novel A2AR-targeted drugs. This guide provides a foundational framework of technical information to support researchers in this endeavor.
References
- 1. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hek293.com [hek293.com]
- 3. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. youtube.com [youtube.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Sarmenoside III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside III, a flavonol glycoside isolated from the plant Sedum sarmentosum, has demonstrated notable hepatoprotective activity. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its potential therapeutic applications in liver disease. This document summarizes the available quantitative data, details the experimental methodologies used to assess its activity, and illustrates the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
Sedum sarmentosum, a traditional Chinese medicine, has a long history of use for various ailments, including hepatitis. Modern phytochemical investigations have led to the isolation and characterization of several bioactive compounds from this plant, among them the flavonol glycoside this compound. Preliminary studies have identified this compound as a potent agent for protecting liver cells from toxic injury, suggesting its potential as a lead compound for the development of new hepatoprotective drugs. This guide will delve into the scientific evidence supporting the biological activity of this compound.
Hepatoprotective Activity of this compound
The primary biological activity attributed to this compound is its ability to protect liver cells from damage. This has been evaluated using in vitro models of hepatotoxicity.
Quantitative Data
The hepatoprotective effects of this compound have been quantified in studies utilizing primary cultured mouse hepatocytes exposed to D-galactosamine (D-GalN), a well-established hepatotoxin. The following table summarizes the key findings from the pivotal study by Zhang et al. (2007).
| Compound | Concentration | Inhibition of D-Galactosamine-induced Cytotoxicity (%) | IC50 (µM) |
| This compound | 10 µM | 45.2 | 21.2 |
| 30 µM | 68.5 | ||
| 100 µM | 89.1 | ||
| Silybin (Positive Control) | 10 µM | 35.8 | 28.9 |
| 30 µM | 55.4 | ||
| 100 µM | 78.2 |
Data extracted from Zhang, Y., Morikawa, T., Nakamura, S., Ninomiya, K., Matsuda, H., Muraoka, O., & Yoshikawa, M. (2007). Bioactive Constituents from Chinese Natural Medicines. XXV. New flavonol bisdesmosides, sarmenosides I, II, III, and IV, with hepatoprotectiveactivity from Sedum sarmentosum (Crassulaceae). Heterocycles, 71(7), 1565-1576.
Experimental Protocols
A detailed understanding of the experimental methods is crucial for the interpretation and replication of the scientific findings.
In Vitro Hepatoprotective Activity Assay
The protective effect of this compound against D-galactosamine (D-GalN)-induced cytotoxicity in primary cultured mouse hepatocytes is a key indicator of its hepatoprotective potential.
Objective: To determine the ability of this compound to prevent cell death in hepatocytes challenged with the hepatotoxin D-galactosamine.
Methodology:
-
Hepatocyte Isolation and Culture:
-
Primary hepatocytes are isolated from the livers of male mice using a collagenase perfusion method.
-
Isolated hepatocytes are suspended in Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics.
-
The cells are seeded in collagen-coated multi-well plates and incubated to allow for attachment.
-
-
Compound Treatment:
-
After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or the positive control, silybin.
-
The cells are pre-incubated with the test compounds for a specified period.
-
-
Induction of Cytotoxicity:
-
D-galactosamine (D-GalN) is added to the culture medium to a final concentration known to induce significant cell death.
-
Control wells receive either the vehicle (solvent for the compounds) or D-GalN alone.
-
-
Assessment of Cell Viability:
-
After a designated incubation period with D-GalN, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
The percentage of cytoprotection is calculated by comparing the absorbance of the compound-treated, D-GalN-exposed cells to the control cells (with and without D-GalN).
-
The IC50 value, the concentration of the compound that provides 50% protection against D-GalN-induced cytotoxicity, is determined from the dose-response curve.
-
In-depth Technical Guide: A Hypothesis on the Mechanism of Action of Sarmenoside III
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has been identified as a compound with potential hepatoprotective properties. This document aims to synthesize the currently available, albeit limited, information to propose a hypothesized mechanism of action for this compound. Due to the nascent stage of research on this specific compound, this guide will draw upon the known activities of structurally similar flavonol glycosides to build a theoretical framework. The primary source identifying the hepatoprotective activity of this compound is a study by Zhang et al., though detailed mechanistic data from this publication is not widely accessible. This whitepaper will, therefore, focus on a plausible hypothesis to stimulate further investigation.
Introduction to this compound
This compound is a flavonol bisdesmoside, a class of compounds known for their antioxidant and anti-inflammatory activities. Its discovery from Sedum sarmentosum, a plant with a history of use in traditional medicine for liver ailments, provides a strong rationale for investigating its hepatoprotective potential. The fundamental chemical structure of this compound is provided by its CAS Number: 947409-91-8, and its molecular formula is C42H46O23.
Hypothesized Mechanism of Action
Based on the activities of other flavonol glycosides, the hepatoprotective effect of this compound is likely multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and apoptosis.
Antioxidant Activity
A primary driver of liver injury is oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. Flavonol glycosides are potent antioxidants.
Hypothesis: this compound likely mitigates oxidative stress through two main mechanisms:
-
Direct ROS Scavenging: The polyphenolic structure of this compound allows it to directly neutralize free radicals.
-
Upregulation of Endogenous Antioxidant Enzymes: It may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.
Diagram: Hypothesized Nrf2 Activation by this compound
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many liver diseases. Pro-inflammatory cytokines, such as TNF-α and IL-6, play a crucial role in the progression of liver damage.
Hypothesis: this compound may exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.
Diagram: Hypothesized NF-κB Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Proposed Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanisms of action of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Studies
-
Cell Line: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Induction of Hepatotoxicity: Treatment with a known hepatotoxin such as carbon tetrachloride (CCl4), acetaminophen (APAP), or hydrogen peroxide (H2O2).
-
Experimental Groups:
-
Control (vehicle)
-
Hepatotoxin alone
-
This compound + Hepatotoxin (various concentrations)
-
This compound alone
-
Table 1: Proposed In Vitro Experimental Assays
| Parameter Assessed | Method | Rationale |
| Cell Viability | MTT or LDH assay | To quantify the protective effect of this compound against toxin-induced cell death. |
| Intracellular ROS Levels | DCFH-DA staining | To measure the antioxidant capacity of this compound. |
| Nrf2 Activation | Western blot for Nrf2 (nuclear and cytoplasmic fractions), qPCR for Nrf2 target genes (e.g., HO-1, NQO1). | To determine if this compound activates the Nrf2 pathway. |
| NF-κB Activation | Western blot for p-IκBα and nuclear NF-κB p65, ELISA for pro-inflammatory cytokines (TNF-α, IL-6). | To assess the anti-inflammatory effects of this compound. |
Diagram: In Vitro Experimental Workflow
Caption: Proposed workflow for in vitro validation experiments.
Conclusion and Future Directions
The proposed mechanism of action for this compound, centered around the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for future research. The hepatoprotective activity reported for this compound is promising, but rigorous experimental validation is required. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical animal models of liver disease. The development of this natural product as a potential therapeutic agent will depend on a thorough understanding of its pharmacological properties.
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Sarmenoside III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated notable hepatoprotective activities. This technical guide provides a comprehensive overview of its physicochemical properties, and putative biological mechanisms. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex flavonol glycoside. While some of its physicochemical properties are documented, others are inferred based on the analysis of its constituent moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₄₂H₄₆O₂₃ | [1][2][3][4] |
| Molecular Weight | 918.80 g/mol | [1][2][3][4] |
| Melting Point | Not available. Expected to be a high-melting solid due to its glycosidic nature and high molecular weight. | General knowledge |
| Solubility | Soluble in DMSO (10 mM).[3] Expected to have limited solubility in non-polar organic solvents and higher solubility in polar protic solvents like methanol and ethanol-water mixtures. | [3] and general chemical principles |
| Appearance | Expected to be a yellowish amorphous powder, typical for flavonoids. | General knowledge |
Spectral Data (Predicted)
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons of the kaempferol backbone (in the range of δ 6.0-8.0 ppm). Multiple signals in the δ 3.0-5.5 ppm range corresponding to the sugar moieties. Anomeric proton signals would be expected around δ 5.0-6.0 ppm. Signals for methyl groups on the rhamnose units would appear at higher field. |
| ¹³C NMR | Carbonyl carbon signal (C=O) of the flavonoid backbone expected around δ 175-180 ppm. Aromatic and olefinic carbon signals between δ 90-165 ppm. Signals for the sugar carbons would be observed in the δ 60-105 ppm range. |
| IR (Infrared) Spectroscopy | Broad absorption band around 3400 cm⁻¹ due to hydroxyl (-OH) groups. Aromatic C-H stretching vibrations just above 3000 cm⁻¹. C=O stretching of the flavonoid ketone around 1650 cm⁻¹. C=C stretching of the aromatic rings around 1600 and 1450 cm⁻¹. C-O stretching vibrations from the glycosidic bonds and hydroxyl groups in the 1200-1000 cm⁻¹ region. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be expected at m/z 919.80. Fragmentation would likely involve the sequential loss of the sugar moieties (rhamnose and glucose units) and fragmentation of the flavonoid aglycone. |
Biological Activity: Hepatoprotection
This compound is primarily recognized for its hepatoprotective activity.[1][3][4] While the precise molecular mechanisms are not fully elucidated, it is hypothesized that its effects are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress, common hallmarks of liver injury.
Putative Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
Chronic liver injury, often induced by toxins such as carbon tetrachloride (CCl₄), is characterized by an inflammatory response and excessive production of reactive oxygen species (ROS). The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to these processes. It is proposed that this compound exerts its hepatoprotective effects by inhibiting these pathways.
Experimental Protocols
Isolation and Purification of this compound from Sedum sarmentosum
This protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from plant material.
-
Extraction: The dried and powdered aerial parts of Sedum sarmentosum are extracted with 70% aqueous ethanol at room temperature.
-
Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, enriched with flavonoid glycosides, is collected.
-
Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin, eluting with a stepwise gradient of ethanol in water.
-
Silica Gel Column Chromatography: Fractions containing this compound are further purified by silica gel column chromatography using a chloroform-methanol gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.
In Vitro Hepatoprotective Activity Assay
This protocol describes a standard in vitro assay to evaluate the hepatoprotective effect of a compound against CCl₄-induced cytotoxicity in a human hepatocyte cell line (e.g., HepG2).
References
- 1. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 3. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sarmenoside III: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside III, a flavonol glycoside, has emerged as a compound of interest due to its significant hepatoprotective properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activity of this compound. It includes a detailed account of its isolation and structure elucidation, quantitative data on its bioactivity, and the experimental protocols utilized in its initial characterization. Furthermore, this guide explores the potential molecular mechanisms underlying its hepatoprotective effects, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development.
Discovery and Origin
This compound was first isolated and identified by a team of researchers led by M. Yoshikawa in 2007. The discovery was part of a broader investigation into the bioactive constituents of traditional Chinese medicines.
Natural Source: this compound is a naturally occurring compound found in the whole plant of Sedum sarmentosum Bunge, a perennial succulent belonging to the Crassulaceae family. This plant has a history of use in traditional medicine for treating various ailments, including liver disorders.
Chemical Structure and Properties
This compound is classified as a flavonol bisdesmoside. Its chemical structure was elucidated using a combination of spectroscopic techniques.
| Property | Value |
| Chemical Formula | C₄₂H₄₆O₂₃ |
| Molar Mass | 918.8 g/mol |
| CAS Number | 947409-91-8 |
Experimental Protocols
Isolation and Purification of this compound
While the complete, detailed protocol from the original discovery paper is not publicly available, a general methodology for the extraction and purification of similar compounds from Sedum sarmentosum can be outlined based on a related patent for a compound referred to as "sarmentosin," which is likely a sarmenoside. This process typically involves the following steps:
-
Extraction: The dried and crushed whole plant material of Sedum sarmentosum is subjected to an initial degreasing step, followed by extraction with an alcoholic solvent (e.g., 10% ethanol).
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to isolate the target compound. This multi-step process may include:
-
Macroporous Resin Column Chromatography: The extract is passed through a macroporous resin column and eluted with a gradient of ethanol in water (e.g., 33% ethanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified using preparative HPLC with a C18 column and a mobile phase such as methanol-water.
-
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Chemical Methods: Acid hydrolysis to identify the constituent sugar moieties.
Hepatoprotective Activity Assay
The primary biological activity of this compound was assessed using an in vitro model of liver cell injury.
Assay: D-galactosamine (D-GalN)-induced cytotoxicity in primary cultured mouse hepatocytes.
General Protocol:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice and cultured under standard conditions.
-
Induction of Cytotoxicity: The cultured hepatocytes are treated with D-galactosamine to induce cell damage, mimicking a state of hepatitis.
-
Treatment with this compound: The D-GalN-treated cells are then exposed to varying concentrations of this compound.
-
Assessment of Cytotoxicity: The protective effect of this compound is quantified by measuring cell viability. This is typically done using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Quantitative Data on Biological Activity
This compound has demonstrated potent hepatoprotective activity in the D-galactosamine-induced cytotoxicity assay.
| Compound | Bioactivity | IC₅₀ (μM) | Cell Line |
| This compound | Hepatoprotective | 4.4 | Primary Cultured Mouse Hepatocytes |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process.
Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been definitively elucidated, the hepatoprotective mechanisms of flavonol glycosides are generally attributed to their antioxidant and anti-inflammatory properties. Potential pathways that may be influenced by this compound include:
-
Nrf2/ARE Signaling Pathway: Flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. This pathway is a crucial cellular defense mechanism against oxidative stress.
-
NF-κB Signaling Pathway: Chronic inflammation is a key driver of liver damage. Flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory mediators.
The following diagram illustrates a hypothetical signaling pathway for the hepatoprotective effect of this compound.
Conclusion and Future Directions
This compound, a flavonol glycoside from Sedum sarmentosum, exhibits potent hepatoprotective activity. Its discovery and initial characterization provide a strong foundation for further research. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its hepatoprotective effects. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of efficient and scalable synthesis or isolation methods will also be crucial for advancing this promising natural product towards potential therapeutic applications.
Preliminary Cytotoxicity Screening of a Novel Compound: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the preliminary cytotoxicity screening of Sarmenoside III. Therefore, this document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals engaged in the initial cytotoxic evaluation of a novel compound, using hypothetical data for illustrative purposes.
Introduction
The initial evaluation of a compound's cytotoxic potential is a critical step in the drug discovery process. This preliminary screening aims to determine the concentration at which a compound exhibits significant toxicity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50).[1][2] This guide outlines the fundamental experimental protocols and data presentation for such a screening, including the assessment of cell viability and the preliminary investigation into the mechanism of cell death, such as apoptosis.
Data Presentation: Cytotoxicity Profile
A crucial component of a preliminary cytotoxicity screen is the determination of the IC50 value, which quantifies the concentration of a substance needed to inhibit a biological process by half.[1][2] The IC50 values for a test compound are typically determined against a panel of cancer cell lines to assess its potency and selectivity.
Table 1: Hypothetical IC50 Values for Compound X Following 48-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 25.5 ± 2.1 |
| A549 | Lung Carcinoma | 42.1 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 30.8 ± 2.9 |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific findings. The following sections describe standard methods for assessing cytotoxicity and apoptosis.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, HeLa, A549, and HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[3] It measures the metabolic activity of cells, which is indicative of their viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[3]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3][6]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[5] The absorbance is then read at 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the compound induces apoptosis, an Annexin V-FITC/PI assay is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][9]
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Cell Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension.[7][10]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[7][9][10]
-
Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added, and the samples are analyzed immediately by flow cytometry.[7] FITC and PI fluorescence are detected, allowing for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: A hypothetical intrinsic apoptosis signaling pathway induced by a test compound.
Preliminary Mechanistic Insights
The results from the Annexin V/PI staining can provide initial clues into the mechanism of cell death. An increase in the Annexin V positive population following treatment with the compound would suggest an apoptotic mechanism. In some cases, chemotherapeutic agents can induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic signaling cascade.[11][12] For example, the activation of caspase-3 is a central event in the apoptotic process, leading to the characteristic biochemical and morphological changes of apoptotic cells.[11][13][14][15] Further investigation using techniques like Western blotting for cleaved caspases would be necessary to confirm these pathways.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. static.igem.org [static.igem.org]
- 11. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Promising Hepatoprotective Agent: A Technical Guide to the Putative Biosynthetic Pathway of Sarmenoside III
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to complex molecules often hold the key to unlocking their therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum with demonstrated hepatoprotective activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
This compound is a complex flavonol bisdesmoside. Its structure, elucidated by Zhang et al. (2007), consists of a kaempferol aglycone backbone glycosylated at the 3 and 7 positions. Specifically, it is kaempferol 3-O-[α-L-rhamnopyranosyl-(1→2)-[6-O-(E)-caffeoyl]-β-D-glucopyranoside]-7-O-α-L-rhamnopyranoside. Understanding the biosynthesis of this molecule is crucial for its potential biotechnological production and the development of novel derivatives with enhanced therapeutic properties.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the kaempferol aglycone, the synthesis of the activated sugar donors, and the sequential glycosylation and acylation steps.
Biosynthesis of the Kaempferol Aglycone
The formation of the flavonol backbone begins with the general phenylpropanoid pathway, a well-established route in higher plants.
-
Step 1: Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Step 2: Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Step 3: Isomerization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.
-
Step 4: Hydroxylation to Dihydrokaempferol: Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C-3 position to yield dihydrokaempferol.
-
Step 5: Desaturation to Kaempferol: Finally, flavonol synthase (FLS) , another dioxygenase, introduces a double bond between C-2 and C-3 of dihydrokaempferol to form the flavonol, kaempferol.
Synthesis of Activated Sugar Donors
The sugar moieties of this compound, L-rhamnose and D-glucose, are attached to the kaempferol backbone via activated nucleotide sugars.
-
UDP-D-glucose: This is a common precursor in plant metabolism, synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase) .
-
UDP-L-rhamnose: The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process. In plants, this is often initiated by UDP-glucose 4,6-dehydratase to form UDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to UDP-L-rhamnose by the action of UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase-4-reductase .
Glycosylation and Acylation of Kaempferol
The final steps in the biosynthesis of this compound involve the sequential transfer of the sugar and acyl moieties to the kaempferol aglycone by specific transferases. The exact order of these steps is putative and may vary.
-
Step 6: Glycosylation at C-7: A UDP-glycosyltransferase (UGT) , likely specific for the 7-hydroxyl group of flavonoids, transfers a rhamnosyl group from UDP-L-rhamnose to the C-7 position of kaempferol, forming kaempferol 7-O-rhamnoside.
-
Step 7: Glycosylation at C-3: Another UGT, specific for the 3-hydroxyl group, transfers a glucosyl group from UDP-D-glucose to the C-3 position of kaempferol 7-O-rhamnoside, yielding kaempferol 3-O-glucoside-7-O-rhamnoside.
-
Step 8: Rhamnosylation of the 3-O-Glucoside: A third UGT, likely a rhamnosyltransferase, attaches a rhamnosyl moiety from UDP-L-rhamnose to the 2-hydroxyl group of the 3-O-linked glucose.
-
Step 9: Acylation of the 3-O-Glucoside: Finally, an acyltransferase , likely a hydroxycinnamoyl-CoA-dependent transferase, catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to the 6-hydroxyl group of the 3-O-linked glucose, completing the synthesis of this compound. Caffeoyl-CoA is itself derived from the phenylpropanoid pathway via the hydroxylation and activation of p-coumaroyl-CoA.
Quantitative Data
Currently, there is a lack of quantitative data in the public domain regarding the specific activity of enzymes or the metabolic flux through the this compound biosynthetic pathway. The following table presents a conceptual framework for the types of quantitative data that would be valuable for future research and metabolic engineering efforts.
| Parameter | Description | Target Value/Range | Analytical Method |
| Enzyme Activity | |||
| Chalcone Synthase (CHS) | Specific activity (pkat/mg protein) | > 100 | Spectrophotometric assay |
| Flavonol Synthase (FLS) | Specific activity (pkat/mg protein) | > 50 | HPLC-based assay |
| UGT (Glycosyltransferases) | Specific activity (pkat/mg protein) | > 20 | HPLC or LC-MS based assay |
| Acyltransferase | Specific activity (pkat/mg protein) | > 15 | HPLC or LC-MS based assay |
| Metabolite Concentration | |||
| Kaempferol | Intracellular concentration (µg/g FW) | 10-100 | LC-MS/MS |
| This compound | Tissue concentration (µg/g FW) | 50-500 | HPLC-UV, LC-MS/MS |
| Gene Expression | |||
| CHS, FLS, UGTs | Relative transcript abundance | - | qRT-PCR |
Experimental Protocols
The elucidation and verification of the proposed biosynthetic pathway would involve a combination of genetic, enzymatic, and analytical techniques.
Heterologous Expression and Enzyme Characterization
-
Objective: To confirm the function of candidate genes encoding the biosynthetic enzymes.
-
Methodology:
-
Isolate candidate genes (e.g., UGTs, acyltransferases) from S. sarmentosum based on sequence homology to known enzymes.
-
Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Express and purify the recombinant proteins.
-
Perform in vitro enzyme assays using the appropriate substrates (e.g., kaempferol, UDP-sugars, caffeoyl-CoA) and analyze the products by HPLC and LC-MS to confirm the predicted activity.
-
In Vivo Pathway Reconstruction
-
Objective: To demonstrate the synthesis of this compound in a heterologous host.
-
Methodology:
-
Co-express the entire set of proposed biosynthetic genes (from PAL to the final acyltransferase) in a suitable chassis organism like Saccharomyces cerevisiae or Nicotiana benthamiana.
-
Cultivate the engineered organism under optimized conditions.
-
Extract metabolites from the culture or plant tissue.
-
Analyze the extracts for the presence of this compound and its intermediates using LC-MS/MS and NMR for structural confirmation.
-
Conclusion
This technical guide outlines a putative biosynthetic pathway for this compound, providing a foundational framework for further research. The elucidation of this pathway opens avenues for metabolic engineering to enhance the production of this valuable hepatoprotective compound and to generate novel analogues with potentially improved pharmacological profiles. Future work should focus on the identification and characterization of the specific enzymes, particularly the glycosyltransferases and acyltransferase, from Sedum sarmentosum to validate and refine this proposed pathway.
Structural Elucidation of Sarmenoside III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum. The document details the experimental protocols and presents the spectroscopic data that were integral to the determination of its chemical structure.
Introduction
This compound is a natural product identified as a flavonol glycoside. It has garnered interest within the scientific community for its potential hepatoprotective activities. The precise determination of its molecular structure is fundamental for understanding its bioactivity, mechanism of action, and for enabling further research in drug development and synthetic chemistry. This guide summarizes the key findings from the structural analysis of this compound.
Isolation of this compound
The isolation of this compound from the whole plant of Sedum sarmentosum is a multi-step process involving extraction and chromatographic separation.
Experimental Protocol
A detailed protocol for the isolation and purification of this compound is outlined below.
Plant Material: The whole plants of Sedum sarmentosum were collected, dried, and pulverized.
Extraction: The powdered plant material was extracted with methanol (MeOH) under reflux. The resulting extract was concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction containing the glycosides was concentrated.
Chromatographic Separation: The n-butanol-soluble fraction was subjected to a series of column chromatography steps.
-
Initial Column Chromatography: The fraction was first separated on a Diaion HP-20 column, eluting with a stepwise gradient of water to methanol.
-
Silica Gel Chromatography: The active fractions were then chromatographed on a silica gel column using a chloroform-methanol-water solvent system.
-
Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula of this compound.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+Na]⁺ | 941.2488 | 941.2484 | C₄₂H₄₆O₂₃Na |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
NMR Spectroscopy
The structural backbone and the nature and location of the glycosidic linkages of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
The ¹H and ¹³C NMR spectra revealed the presence of a kaempferol aglycone, three sugar moieties, and a caffeoyl group. The detailed chemical shifts are presented in the table below.
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| Aglycone (Kaempferol) | ||
| 2 | - | 157.4 |
| 3 | - | 134.5 |
| 4 | - | 178.6 |
| 5 | - | 162.3 |
| 6 | 6.21 (d, 2.0) | 99.8 |
| 7 | - | 165.4 |
| 8 | 6.41 (d, 2.0) | 94.7 |
| 9 | - | 158.1 |
| 10 | - | 105.2 |
| 1' | - | 122.1 |
| 2' | 7.76 (d, 8.8) | 131.5 |
| 3' | 6.92 (d, 8.8) | 116.1 |
| 4' | - | 160.8 |
| 5' | 6.92 (d, 8.8) | 116.1 |
| 6' | 7.76 (d, 8.8) | 131.5 |
| Rhamnose I (Rha I at C-7) | ||
| 1'' | 5.56 (br s) | 100.1 |
| 2'' | 4.23 (m) | 71.8 |
| 3'' | 3.78 (dd, 9.5, 3.2) | 71.9 |
| 4'' | 3.36 (t, 9.5) | 73.4 |
| 5'' | 3.65 (m) | 70.1 |
| 6'' | 1.12 (d, 6.2) | 18.4 |
| Rhamnose II (Rha II at C-3) | ||
| 1''' | 5.37 (d, 1.5) | 102.1 |
| 2''' | 4.63 (br s) | 78.4 |
| 3''' | 3.99 (dd, 9.5, 3.2) | 71.4 |
| 4''' | 3.48 (t, 9.5) | 73.8 |
| 5''' | 3.91 (m) | 69.8 |
| 6''' | 0.83 (d, 6.2) | 18.2 |
| Glucose (Glc at Rha II C-2''') | ||
| 1'''' | 4.58 (d, 7.8) | 105.1 |
| 2'''' | 3.55 (m) | 75.8 |
| 3'''' | 3.45 (m) | 78.1 |
| 4'''' | 3.39 (m) | 71.5 |
| 5'''' | 3.41 (m) | 77.9 |
| 6''''a | 4.51 (dd, 12.0, 2.0) | 64.2 |
| 6''''b | 4.31 (dd, 12.0, 5.5) | |
| Caffeoyl Group (at Glc C-6'''') | ||
| 1''''' | - | 127.1 |
| 2''''' | 7.05 (d, 2.0) | 115.3 |
| 3''''' | - | 146.7 |
| 4''''' | - | 149.8 |
| 5''''' | 6.78 (d, 8.2) | 116.4 |
| 6''''' | 6.97 (dd, 8.2, 2.0) | 122.8 |
| 7''''' | 7.59 (d, 15.9) | 146.9 |
| 8''''' | 6.30 (d, 15.9) | 114.8 |
| 9''''' | - | 168.1 |
Table 2: ¹H and ¹³C NMR Data for this compound in Pyridine-d₅.
Key correlations from COSY, HSQC, and HMBC experiments were instrumental in assembling the structure.
-
COSY: Confirmed the proton-proton coupling networks within each sugar unit and the caffeoyl moiety.
-
HSQC: Established the direct one-bond correlations between protons and their attached carbons.
-
HMBC: Provided crucial information about the long-range (2- and 3-bond) correlations, which allowed for the connection of the structural fragments. Key HMBC correlations included:
-
The anomeric proton of Rhamnose I (H-1'') to the C-7 of the kaempferol aglycone.
-
The anomeric proton of Rhamnose II (H-1''') to the C-3 of the aglycone.
-
The anomeric proton of Glucose (H-1'''') to the C-2''' of Rhamnose II.
-
The methylene protons of the glucose (H₂-6'''') to the carbonyl carbon of the caffeoyl group (C-9''''').
-
Visualizations
The following diagrams illustrate the workflow of the structural elucidation process and the final determined structure of this compound.
Workflow for the isolation and structural elucidation of this compound.
Schematic representation of the structure of this compound.
Conclusion
The structure of this compound has been unequivocally determined as kaempferol 3-O-[6-O-(E)-caffeoyl-β-D-glucopyranosyl-(1→2)]-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside. This was achieved through a systematic process of isolation and purification, followed by comprehensive analysis of mass spectrometry and a variety of one- and two-dimensional NMR spectroscopic data. The detailed structural information provided in this guide is essential for future pharmacological studies and potential synthetic efforts related to this compound and its analogues.
In Silico Modeling of Sarmenoside III Targets: A Technical Guide for Drug Discovery Professionals
Introduction
Natural products have historically been a rich source of novel therapeutic agents. However, identifying the molecular targets of these often structurally complex molecules is a significant bottleneck in the drug discovery pipeline. In silico modeling has emerged as a powerful set of computational techniques to predict and characterize the interactions between small molecules and their biological targets, thereby accelerating the process of drug development. This guide provides a comprehensive overview of a typical in silico workflow for the target identification of a novel natural product, using the hypothetical molecule Sarmenoside III as a case study. The methodologies and data presented herein are intended to serve as a technical reference for researchers, scientists, and drug development professionals engaged in the exploration of natural product pharmacology.
Section 1: Ligand Preparation and Characterization
The initial and critical step in any in silico study is the preparation of the ligand's structure. An accurate three-dimensional (3D) representation of the molecule is essential for subsequent docking and simulation studies.
1.1. Molecular Structure Acquisition and Conversion
The 2D structure of this compound is first obtained, typically from spectroscopic data or public databases. This structure is then converted into a 3D conformer using computational chemistry software. Common file formats for storing molecular structures include the Structure-Data File (SDF) and MOL format, which can store 2D or 3D information, and the Protein Data Bank (PDB) format, which is commonly used for 3D coordinates of macromolecules and small molecules.[1][2][3][4][5]
1.2. Molecular Descriptors
A variety of molecular descriptors are calculated to characterize the physicochemical properties of this compound. These descriptors are crucial for predicting its pharmacokinetic properties and for similarity-based virtual screening.
| Descriptor | Value (Hypothetical) | Significance |
| Molecular Weight | 450.6 g/mol | Influences absorption and distribution. |
| LogP (octanol-water partition coefficient) | 2.5 | Indicates lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 4 | Number of hydrogen bond donors. |
| Hydrogen Bond Acceptors | 8 | Number of hydrogen bond acceptors. |
| Polar Surface Area (PSA) | 120 Ų | Relates to drug transport properties. |
| Rotatable Bonds | 5 | Indicates molecular flexibility. |
Section 2: In Silico Target Prediction
With a prepared ligand structure, the next step is to identify potential protein targets. Several computational approaches can be employed, often in a complementary fashion.
2.1. Ligand-Based Virtual Screening
This method leverages the principle that structurally similar molecules are likely to have similar biological activities. The 3D structure of this compound is compared against a database of known active compounds. Publicly available tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction utilize this principle.[6][7][8][9]
2.2. Reverse Docking
Reverse docking, also known as inverse docking, involves docking a single ligand against a large library of 3D protein structures.[10][11][12][13][14] This approach is particularly useful for identifying potential off-target effects and for repurposing existing drugs. The binding affinity of this compound to each protein is estimated using a scoring function, which results in a ranked list of potential targets.
| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Protein Family | Potential Implication |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | -9.8 | Kinase | Cancer, Inflammation |
| Cyclooxygenase-2 (COX-2) | -9.2 | Oxidase | Inflammation, Pain |
| B-cell lymphoma 2 (Bcl-2) | -8.7 | Apoptosis Regulator | Cancer |
| Nuclear factor kappa B (NF-κB) p50/p65 | -8.5 | Transcription Factor | Inflammation, Cancer |
| Phosphoinositide 3-kinase (PI3K) | -8.1 | Kinase | Cancer, Metabolism |
Section 3: Molecular Dynamics (MD) Simulations
To validate the stability of the predicted ligand-protein interactions from docking studies, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.[15][16][17]
3.1. MD Simulation Protocol
A typical MD simulation protocol involves several steps: system preparation, energy minimization, equilibration, and production run.[18][19] The stability of the ligand in the binding pocket is assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.
| Parameter | Value (Typical) | Description |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicit solvent model to mimic physiological conditions. |
| Simulation Time | 100 ns | Duration of the production run. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Physiological pressure. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Section 4: ADMET Prediction
Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial to avoid late-stage failures in drug development.[20][21][22][23][24] Several in silico models and web servers, such as SwissADME and pkCSM, are available for predicting these properties.[23]
| ADMET Property | Prediction (Hypothetical) | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Caco-2 Permeability | High | Good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB. |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for a major renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |
| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity. |
Section 5: Signaling Pathway Analysis
Based on the top-ranked predicted targets from reverse docking, a signaling pathway analysis is conducted to understand the potential mechanism of action of this compound. For instance, if MAPK1 (ERK2) is a high-ranking target, the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, becomes a focus.[25][26][27][28]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Section 6: Experimental Validation
It is imperative to emphasize that in silico predictions must be validated through experimental assays. Techniques such as enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm the binding of this compound to the predicted targets and to quantify the binding affinity. Cellular assays can then be employed to assess the functional consequences of this binding.
The in silico workflow presented in this guide provides a robust framework for the target identification and characterization of novel natural products like this compound. By integrating ligand-based and structure-based computational methods with molecular dynamics simulations and ADMET prediction, researchers can efficiently generate hypotheses about the mechanism of action of a compound, prioritize targets for experimental validation, and accelerate the journey from natural product discovery to clinical application.
Appendices
Appendix A: Experimental Protocols
Protocol 1: Reverse Docking using AutoDock Vina
-
Ligand Preparation:
-
Convert the 2D structure of this compound to a 3D structure using a molecular builder.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in PDBQT format, which includes atom types and partial charges.
-
-
Protein Target Library Preparation:
-
Download the 3D structures of a curated library of proteins from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystallized ligands.
-
Add polar hydrogens to the protein structures.
-
Convert the protein structures to PDBQT format.
-
-
Docking Simulation:
-
Define the search space (grid box) for each protein, encompassing the putative binding site.
-
Execute AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.
-
The program will generate multiple binding poses for the ligand within the search space and calculate a binding affinity score for each pose.
-
-
Analysis of Results:
-
Rank the protein targets based on the best binding affinity scores.
-
Visually inspect the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein targets.
-
Protocol 2: Molecular Dynamics Simulation using GROMACS
-
System Preparation:
-
Generate a topology file for this compound using a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.
-
Place the ligand-protein complex (obtained from docking) in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform steepest descent energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network between the ligand and the protein over time.
-
Appendix B: DOT Language Scripts
Workflow for In Silico Target Identification
Caption: A generalized workflow for the in silico target identification of a novel natural product.
References
- 1. Chemical file format - Wikipedia [en.wikipedia.org]
- 2. neovarsity.org [neovarsity.org]
- 3. Chemical table file - Wikipedia [en.wikipedia.org]
- 4. Chemical Compounds Files Formats and Chemical file conversion [insilicochemistry.io]
- 5. rcsb.org [rcsb.org]
- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 17. compchems.com [compchems.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 26. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Sarmenoside III
Introduction
Sarmenoside III is a flavonol glycoside with demonstrated hepatoprotective activity, originally isolated from Sedum sarmentosum.[1][2] As a complex natural product, its total synthesis is challenging and, to date, a specific, detailed protocol for its complete chemical synthesis has not been published in readily available scientific literature. Therefore, this document focuses on a generalized protocol for the isolation and purification of this compound from its natural plant source. The methodologies described are based on established techniques for the extraction and purification of saponins and other glycosides from plant materials.[3][4][5] These protocols are intended for researchers, scientists, and drug development professionals working on the isolation and characterization of bioactive plant-derived compounds.
Chemical Structure of this compound
This compound is a flavonol bisdesmoside. Its chemical formula is C42H46O23 with a molecular weight of 918.80.[1]
Experimental Protocols
The isolation and purification of this compound can be achieved through a multi-step process involving extraction, fractionation, and chromatographic separation.
1. Extraction of Crude Saponins
The initial step involves the extraction of the crude saponin mixture from the dried plant material.[4][6]
-
Materials and Reagents:
-
Protocol:
-
Macerate the powdered plant material in 70% aqueous ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature. Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.[9] Modern techniques such as ultrasound-assisted or microwave-assisted extraction can also be employed to improve efficiency.[4][5]
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction of the target compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
To remove lipids and other nonpolar compounds, suspend the crude extract in water and perform a liquid-liquid extraction with diethyl ether. Discard the ether layer.[8]
-
The resulting aqueous layer contains the crude saponin mixture.
-
2. Fractionation of Crude Saponin Extract
The crude saponin extract is then fractionated to separate compounds based on their polarity.
-
Materials and Reagents:
-
Crude saponin extract.
-
n-Butanol.
-
Separatory funnel.
-
-
Protocol:
-
Perform a liquid-liquid extraction on the aqueous crude saponin extract with n-butanol.
-
Separate the n-butanol layer, which will contain the saponins, from the aqueous layer.
-
Repeat the extraction with n-butanol three times.
-
Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield a semi-purified saponin fraction.
-
3. Chromatographic Purification
The final purification of this compound is achieved through a series of chromatographic techniques.[4][6][9]
-
Materials and Reagents:
-
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the semi-purified saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water. The specific gradient will need to be optimized, but a common starting point is a stepwise gradient from 100% chloroform to a mixture of chloroform:methanol:water (e.g., 65:35:5).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
Reversed-Phase Column Chromatography:
-
Further purify the fractions containing this compound on a reversed-phase C18 column.
-
Elute with a gradient of methanol-water or acetonitrile-water.[10]
-
Again, collect and monitor fractions by TLC or HPLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For the final purification step to obtain high-purity this compound, use a preparative HPLC system with a C18 column.[9][11]
-
The mobile phase will typically be a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector (saponins without a strong chromophore can be detected at low wavelengths like 200-210 nm) or an Evaporative Light Scattering Detector (ELSD), which is more suitable for non-chromophoric compounds.[3][5]
-
Collect the peak corresponding to this compound.
-
Verify the purity and identity of the final compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Presentation
The following table summarizes the typical solvent systems used in the chromatographic purification of saponins. The exact ratios and gradients should be optimized for the specific separation of this compound.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System (Gradient Elution) |
| Column Chromatography | Silica Gel | Chloroform : Methanol : Water |
| Reversed-Phase Chromatography | C18 Silica Gel | Methanol : Water or Acetonitrile : Water |
| Preparative HPLC | C18 Silica Gel | Acetonitrile : Water |
Visualizations
Experimental Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 4. how to extract saponin from plants [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Understand the extraction process of saponin extract. [plantextractwholesale.com]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. The extraction process of saponin extract. [greenskybio.com]
- 10. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]
- 11. DSpace [dr.lib.iastate.edu]
Application Notes and Protocols for the Quantification of Sarmenoside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated notable hepatoprotective activities, making it a compound of significant interest in pharmaceutical research and development.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Chemical Structure of this compound
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound in plant extracts and pharmaceutical formulations. The method's principle relies on the separation of the analyte from a complex mixture using a reversed-phase column, followed by detection based on its ultraviolet (UV) absorbance.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 10 mL of methanol.
-
-
Purification (Optional, for complex matrices):
-
Solid-Phase Extraction (SPE) can be employed to remove interfering substances. A C18 cartridge can be conditioned with methanol and water. The reconstituted extract is loaded, washed with a low percentage of organic solvent, and then eluted with a higher concentration of methanol or acetonitrile.
-
-
Final Sample:
-
Filter the reconstituted solution through a 0.45 µm syringe filter prior to injection.
-
2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-5 min, 10% A; 5-20 min, 10-40% A; 20-30 min, 40-70% A; 30-35 min, 70-10% A; 35-40 min, 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectrum of this compound (typically around 265 nm for flavonol glycosides) |
| Injection Volume | 10 µL |
3. Method Validation Parameters
The following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.999 over a concentration range (e.g., 1-100 µg/mL)[5] |
| Precision (RSD%) | Intraday and Interday RSD < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[5] |
| Robustness | Insensitive to small, deliberate changes in method parameters |
HPLC-UV Workflow
Figure 1: HPLC-UV Experimental Workflow.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. This technique offers low detection limits and high specificity by monitoring specific precursor-to-product ion transitions.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonol glycoside not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Final Sample:
-
Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Instrument | UPLC or HPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-0.5 min, 5% A; 0.5-3.0 min, 5-95% A; 3.0-4.0 min, 95% A; 4.0-4.1 min, 95-5% A; 4.1-5.0 min, 5% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. Example transitions for a similar compound might be monitored. |
| Gas Temperatures | To be optimized based on the instrument manufacturer's recommendations. |
| Collision Energy | To be optimized for each MRM transition. |
3. Quantitative Data Summary (Expected Performance)
The following table summarizes typical validation parameters for LC-MS/MS methods used for quantifying small molecules in biological fluids.
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Monitored and minimized |
| Recovery | Consistent and reproducible |
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS Workflow.
Section 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful and cost-effective technique for the simultaneous quantification of multiple samples. It is particularly useful for the quality control of herbal raw materials and formulations.[7][8]
Experimental Protocol: HPTLC
1. Sample and Standard Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 100 to 1000 ng/µL.
-
Sample Preparation: Prepare the plant extract as described in the HPLC-UV section.
2. HPTLC Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |
| Sample Application | Apply 2 µL of standard and sample solutions as 8 mm bands using an automatic applicator. |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)[9] |
| Development | Develop the plate to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase. |
| Drying | Air-dry the plate after development. |
| Densitometric Analysis | Scan the plate using a TLC scanner at the wavelength of maximum absorbance for this compound. |
3. Quantitative Data Summary
The following table presents typical validation data for an HPTLC method.
| Parameter | Typical Values |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| LOD | ~20 ng/spot |
| LOQ | ~60 ng/spot |
HPTLC Workflow Diagram
Figure 3: HPTLC Experimental Workflow.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, matrix complexity, and required sensitivity. For routine quality control of herbal materials, HPTLC and HPLC-UV offer robust and cost-effective solutions. For pharmacokinetic studies and the analysis of trace levels in biological fluids, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable data for research and regulatory purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
- 6. Liquid chromatography/tandem mass spectrometry for pharmacokinetic studies of 20(R)-ginsenoside Rg3 in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the In Vitro Evaluation of Sarmenoside III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro characterization of Sarmenoside III, a novel compound with putative therapeutic potential. The protocols outlined below are foundational assays for assessing cytotoxic and anti-inflammatory activities, common starting points in the evaluation of natural products.
Application Note 1: Assessment of Anticancer Activity
This section details the protocols for evaluating the cytotoxic and apoptotic potential of this compound against various cancer cell lines. Initial screening for cytotoxicity is crucial to determine the concentration range for further mechanistic studies.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] This assay is a widely used and reliable method for the initial screening of anticancer compounds.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 48 | 25.6 ± 3.1 |
| A549 | Lung Cancer | 48 | 42.1 ± 4.5 |
| HepG2 | Liver Cancer | 48 | 33.7 ± 2.9 |
Secondary Mechanistic Assay: Caspase-Glo® 3/7 Assay for Apoptosis
To investigate if the observed cytotoxicity is due to apoptosis, a caspase activity assay can be performed. Caspases are key proteases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as for the MTT assay, using a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound at concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Gently mix the contents of the wells by shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Data Presentation: Hypothetical Caspase-3/7 Activation by this compound
| Treatment | Concentration (µM) | Fold Change in Luminescence (vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 20 | 4.8 ± 0.5 |
| This compound | 40 | 7.1 ± 0.8 |
| Staurosporine (Positive Control) | 1 | 10.2 ± 1.1 |
Visualizations: Anticancer Screening Workflow and Apoptosis Pathway
References
Application Notes and Protocols for Sarmenoside III Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Sarmenoside III in a cell culture setting. The protocols outlined below are designed to assess the cytotoxic and apoptotic potential of this compound, as well as its impact on key signaling pathways implicated in cancer progression. While specific data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for evaluating natural compounds and the known activities of extracts from Sedum sarmentosum, the plant genus from which this compound is likely derived. Extracts from Sedum sarmentosum have been shown to induce apoptosis and inhibit the growth of cancer cells, notably by affecting the STAT3 signaling pathway[1].
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized into tables for clear comparison and analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HepG2 | |||
| PANC-1 | |||
| User-defined |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 0 | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Table 3: Western Blot Densitometry Analysis
| Target Protein | Control | This compound (IC50/2) | This compound (IC50) | This compound (2 x IC50) |
| p-STAT3 (Tyr705) | 1.0 | |||
| Total STAT3 | 1.0 | |||
| Bcl-2 | 1.0 | |||
| Bax | 1.0 | |||
| Cleaved Caspase-3 | 1.0 | |||
| β-actin | 1.0 | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or human pancreatic cancer (PANC-1) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cancer cells
-
Complete medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of IC50/2, IC50, and 2 x IC50 for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and STAT3 signaling.
Materials:
-
6-well plates
-
This compound
-
Cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for investigating the effects of this compound.
Proposed this compound Signaling Pathway
Caption: A proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes: Sarmenoside III for Inducing Cellular Senescence
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in various physiological and pathological processes, including tumor suppression, development, and aging.[1][2][3] Senescent cells are characterized by distinct morphological and biochemical changes, including a flattened and enlarged morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci (SAHF).[2][3][4] A key feature of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[1][5]
The induction of senescence can be triggered by various stimuli, including telomere shortening, DNA damage, oncogene activation, and oxidative stress.[1][6][7] Many of these stressors converge on the activation of key tumor suppressor pathways, primarily the p53/p21 and p16INK4a/Rb pathways, which enforce the cell cycle arrest.[2][3][8]
This document provides a hypothetical framework for the application of Sarmenoside III, a novel compound, as an inducer of cellular senescence. It is postulated that this compound induces senescence through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the p53/p21 pathway. These notes offer detailed protocols for researchers, scientists, and drug development professionals to investigate the potential of this compound or other novel compounds in inducing cellular senescence.
Hypothetical Mechanism of Action
This compound is hypothesized to increase intracellular ROS levels, leading to oxidative stress.[1][6] This, in turn, causes DNA damage, activating the DNA damage response (DDR).[3][8] The DDR then triggers the p53-p21 signaling cascade, resulting in cell cycle arrest and the establishment of the senescent phenotype.[2][6][9]
Data Presentation
The following tables present hypothetical quantitative data for the effects of this compound on cellular senescence markers.
Table 1: Dose-Dependent Effect of this compound on Senescence Markers
| Concentration (µM) | % SA-β-gal Positive Cells | Relative p21 Expression (Fold Change) | Relative p53 Expression (Fold Change) |
| 0 (Control) | 5.2 ± 1.1 | 1.0 | 1.0 |
| 1 | 15.6 ± 2.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 5 | 48.9 ± 5.3 | 4.8 ± 0.6 | 3.2 ± 0.4 |
| 10 | 75.3 ± 6.8 | 7.2 ± 0.9 | 5.1 ± 0.7 |
| 25 | 88.1 ± 4.9 | 8.5 ± 1.1 | 6.3 ± 0.8 |
Table 2: Time-Course of Senescence Induction by 10 µM this compound
| Time (hours) | % SA-β-gal Positive Cells | Relative p21 Expression (Fold Change) | Intracellular ROS (Fold Change) |
| 0 | 5.1 ± 1.0 | 1.0 | 1.0 |
| 24 | 25.4 ± 3.1 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 48 | 52.8 ± 4.7 | 6.1 ± 0.7 | 2.8 ± 0.3 |
| 72 | 76.2 ± 6.5 | 7.3 ± 0.8 | 1.5 ± 0.2 |
| 96 | 85.5 ± 5.9 | 6.8 ± 0.9 | 1.2 ± 0.1 |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
This protocol describes the general procedure for inducing senescence in a cultured cell line using this compound.
Materials:
-
Human cell line (e.g., IMR-90, WI-38, or a cancer cell line like A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at an appropriate density to avoid confluence during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, 96 hours).
-
After the incubation period, proceed with downstream analyses such as SA-β-gal staining, Western blotting, or immunofluorescence.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting the activity of SA-β-gal, a common biomarker for senescent cells.[3][10]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
PBS
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in distilled water.
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Check for the development of a blue color under a microscope.
-
After incubation, wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a light microscope and quantify the percentage of blue, senescent cells.
Protocol 3: Western Blotting for Senescence Markers (p53 and p21)
This protocol is for detecting the expression levels of key proteins in the senescence pathway.[11]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with HBSS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or a flow cytometer.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emergence of Senescent Surface Biomarkers as Senotherapeutic Targets [mdpi.com]
- 5. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species-mediated senescence is accelerated by inhibiting Cdk2 in Idh2-deficient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Senescence: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p53-p21 pathway inhibits ferroptosis during metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss of p53 Induces Tumorigenesis in p21-Deficient Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Sarmenoside III in Animal Models of Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated hepatoprotective activities.[1][2] While direct evidence of its role in aging is currently limited, other natural compounds with similar structures have been shown to exert anti-aging effects, often through the activation of sirtuin pathways.[3][4][5] Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes related to aging, including metabolic homeostasis, DNA repair, and inflammation.[6][7][8] Activation of SIRT1 by small molecules has been shown to extend lifespan and improve healthspan in various animal models.[6][9][10][11]
These application notes provide a proposed framework for investigating the potential anti-aging effects of this compound in animal models, based on the established methodologies for studying known SIRT1 activators. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this compound in the context of aging and age-related diseases.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H46O23 | [2] |
| Molecular Weight | 918.80 g/mol | [2] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Purity | >98% (Commercially available) | N/A |
Proposed Mechanism of Action: SIRT1 Activation
It is hypothesized that this compound may exert its potential anti-aging effects through the activation of the SIRT1 signaling pathway. This pathway is a central regulator of longevity and is activated by caloric restriction. SIRT1 activation leads to the deacetylation of various downstream targets, including PGC-1α, FOXO, and p53, which in turn modulates mitochondrial biogenesis, stress resistance, and cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpenes as Sirtuin-1 Activators: Therapeutic Potential in Aging and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt1: recent lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Sarmenoside III Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmenoside III is a flavonol glycoside with recognized hepatoprotective properties, making it a compound of interest for pharmaceutical research and development.[1] Proper handling, solution preparation, and understanding of its stability are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions and a framework for assessing their stability under various conditions. The methodologies are based on established practices for other flavonol glycosides in the absence of specific literature for this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₄₆O₂₃ | [1][2][3] |
| Molar Mass | 918.80 g/mol | [1][2] |
| Chemical Class | Flavonol Glycoside | [1] |
Solution Preparation
The solubility of this compound in various solvents has not been empirically detailed in publicly available literature. However, based on the general solubility of flavonol glycosides, a recommended starting point for solvent selection is outlined below. It is crucial to experimentally verify solubility for your specific application.
Recommended Solvents
Flavonol glycosides are often soluble in polar organic solvents and aqueous bases. For initial trials, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): A common solvent for creating high-concentration stock solutions of flavonoids.[4]
-
Ethanol or Methanol: Often used for preparing working solutions from a DMSO stock.[5][6]
-
Aqueous solutions with pH adjustment: Solubility of flavonoids can be enhanced in slightly alkaline conditions, though this may impact stability.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 918.80 g/mol * 1 mL * (1 L / 1000 mL) = 9.188 mg
-
-
Weighing:
-
Accurately weigh 9.188 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the powder to a sterile microcentrifuge tube or volumetric flask.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.[7]
-
Protocol for Preparing a 100 µM Working Solution
-
Dilution:
-
Thaw a 10 mM stock solution aliquot.
-
Dilute the stock solution 1:100 in the desired experimental buffer or cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of the buffer.
-
-
Mixing:
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Usage:
-
Prepare fresh working solutions daily and do not store them for extended periods unless stability has been confirmed.
-
Stability of this compound Solutions
The stability of flavonol glycosides is influenced by pH, temperature, and light. While specific data for this compound is unavailable, studies on other flavonol glycosides, such as those from Ginkgo biloba, indicate that they are more stable in acidic conditions and prone to degradation in neutral to alkaline environments.[8][9] Degradation typically follows first-order kinetics.[8][9]
General Stability Considerations
-
pH: Flavonoids are generally more stable at acidic pH. Stability decreases as the pH becomes neutral or alkaline.
-
Temperature: Elevated temperatures accelerate the degradation of flavonol glycosides.[8]
-
Light: Exposure to UV light can lead to the degradation of flavonoids.[10] Solutions should be protected from light.[7]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of flavonol glycosides.[8]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, it is recommended to perform a stability assessment of this compound under your specific experimental conditions. A forced degradation study is a common approach to identify potential degradation products and understand the stability profile of a compound.
Forced Degradation Study Protocol
This protocol is adapted from general guidelines for the stability testing of natural products and specific studies on flavonol glycosides.[8][11][12]
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 70°C).[8]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature due to the expected rapid degradation in alkaline conditions.[8]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light.[8]
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.[8]
-
Photostability: Expose the this compound solution to a light source as per ICH Q1B guidelines.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The frequency should be adjusted based on the expected rate of degradation under each condition.
-
-
Sample Analysis:
Analytical Method for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for the quantification of flavonol glycosides.[4][13]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is commonly used.[13]
-
Detection: UV detection at the λmax of this compound (flavonol glycosides typically have a λmax around 350 nm).[4]
-
Quantification: Calculate the concentration based on a standard curve prepared with a reference standard of this compound.
Data Presentation of Stability Studies
The results of the stability studies should be summarized in tables to facilitate comparison.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 70°C)
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 1000 | 100 |
| 2 | [Experimental Data] | [Calculated] |
| 4 | [Experimental Data] | [Calculated] |
| 8 | [Experimental Data] | [Calculated] |
| 24 | [Experimental Data] | [Calculated] |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 25°C)
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 1000 | 100 |
| 0.5 | [Experimental Data] | [Calculated] |
| 1 | [Experimental Data] | [Calculated] |
| 2 | [Experimental Data] | [Calculated] |
| 4 | [Experimental Data] | [Calculated] |
Table 3: Stability of this compound under Oxidative Conditions (3% H₂O₂ at 25°C)
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 1000 | 100 |
| 2 | [Experimental Data] | [Calculated] |
| 4 | [Experimental Data] | [Calculated] |
| 8 | [Experimental Data] | [Calculated] |
| 24 | [Experimental Data] | [Calculated] |
Table 4: Stability of this compound under Thermal Stress (70°C)
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 1000 | 100 |
| 2 | [Experimental Data] | [Calculated] |
| 4 | [Experimental Data] | [Calculated] |
| 8 | [Experimental Data] | [Calculated] |
| 24 | [Experimental Data] | [Calculated] |
Visual Protocols and Workflows
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study of this compound.
Conclusion
While specific experimental data for this compound is limited, the protocols and considerations outlined in this document provide a robust framework for its handling, solution preparation, and stability assessment. These guidelines, derived from best practices for the broader class of flavonol glycosides, will enable researchers to conduct reliable and reproducible experiments. It is strongly recommended that researchers validate these protocols within their own laboratory settings and for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Sarmenoside III in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive protocol for the sensitive and selective quantification of Sarmenoside III in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic, toxicokinetic, and metabolic studies of this hepatoprotective flavonol glycoside. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative performance characteristics.
Introduction
This compound, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated potential hepatoprotective activities. To properly evaluate its efficacy, safety, and pharmacokinetic profile, a robust and validated bioanalytical method is crucial. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples. This application note provides a detailed method for the determination of this compound, leveraging established principles for the analysis of flavonoid glycosides.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar flavonoid glycoside like isoquercitrin
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 60 | 40 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometry
MS Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3500 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters for this compound and a Representative Internal Standard (Isoquercitrin)
Note: The precursor and product ions for this compound are predicted based on its molecular weight (918.80 g/mol ) and the common fragmentation patterns of flavonol glycosides, which typically involve the loss of sugar moieties. These values should be optimized empirically.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 917.8 | Predicted | 200 | To be optimized |
| Isoquercitrin (IS) | 463.1 | 300.2[1] | 200 | To be optimized |
Method Validation Parameters (Representative Data)
The following table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of flavonoid glycosides in plasma.[1][2] These values should be established during method validation for this compound.
Table 3: Summary of Method Performance Characteristics
| Parameter | Representative Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Proposed Signaling Pathway for Hepatoprotective Effect
The hepatoprotective effects of many flavonoids are attributed to their antioxidant and anti-inflammatory properties. A plausible mechanism for this compound involves the modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Proposed Hepatoprotective Signaling Pathway of this compound.
Conclusion
This application note provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. The described sample preparation, chromatography, and mass spectrometry conditions serve as a strong starting point for method optimization. The successful application of this method will enable researchers to accurately characterize the pharmacokinetic and metabolic profile of this compound, facilitating its development as a potential therapeutic agent.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and pharmacokinetic study of three flavonoid glycosides in rat plasma by LC-MS/MS after oral administration of Rubus chingii Hu extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sarmenoside III Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sarmenoside III in cell-based assays.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
A1: this compound, a flavonol glycoside, exhibits poor aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO is generally achievable. For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity.
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%, to prevent both compound precipitation and solvent-induced cytotoxicity.[1][2][3]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise or serial dilution. You can first dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: When adding the DMSO stock to the aqueous medium, do so slowly and dropwise while gently vortexing or swirling the medium.[4] This helps in the rapid and uniform dispersion of the compound, minimizing the formation of localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Using pre-warmed (37°C) cell culture medium can sometimes improve the solubility of the compound upon dilution.
-
Consider Co-solvents: In some instances, using a co-solvent system can be beneficial. However, the compatibility and potential toxicity of any additional solvent must be thoroughly validated for your specific cell line.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between different cell lines.[3] As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive and primary cells.[1][3]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1][2][3]
-
> 0.5% DMSO: Can lead to cytotoxicity, altered cell function, and interference with experimental results.[3]
It is highly recommended to perform a DMSO toxicity assay on your specific cell line to determine the maximum non-toxic concentration for your experimental conditions.
Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A4: Yes, another effective method for enhancing the solubility of poorly water-soluble compounds is through the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Q5: How can I prepare a this compound-cyclodextrin inclusion complex?
A5: Several methods can be used to prepare cyclodextrin inclusion complexes, with the kneading and freeze-drying methods being common laboratory techniques. A detailed protocol for the preparation of a cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound and Structurally Similar Flavonol Glycosides
Disclaimer: Specific quantitative solubility data for this compound in solvents other than DMSO is limited. The following table includes data for the structurally related flavonol, kaempferol, and its glycoside to provide a general reference for the solubility of this class of compounds.
| Compound/Derivative | Solvent | Temperature (°C) | Solubility |
| This compound | DMSO | Room Temperature | ~10 mM |
| Kaempferol | Water | 30 | 3.95 x 10⁻⁴ mol·L⁻¹ |
| Kaempferol | Hot Ethanol | Not specified | Soluble |
| Kaempferol | Diethyl Ether | Not specified | Soluble |
| Kaempferol-gallium complex | Water | 30 | 6.22 x 10⁻⁴ mol·L⁻¹ |
| Sulfonated Kaempferol | Water | 30 | 6.42 x 10⁻² mol·L⁻¹ |
Data for Kaempferol and its derivatives are sourced from[3][5].
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally non-toxic and non-interfering. | Ideal for most applications, especially with sensitive or primary cells.[1][3] |
| 0.1% - 0.5% | May be tolerated by robust cell lines, but potential for subtle effects on cell function exists. | Acceptable for many cell lines, but validation is recommended.[1][2][3] |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. | Generally not recommended for cell-based assays.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions in Cell Culture Medium
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays while maintaining a constant, low final DMSO concentration.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Your complete cell culture medium, pre-warmed to 37°C
Procedure:
Part A: Preparation of 10 mM Stock Solution in 100% DMSO
-
Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 918.8 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the corresponding volume of 100% DMSO to the tube.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Part B: Preparation of Working Solutions with a Final DMSO Concentration of 0.1%
This protocol is for preparing working solutions where the final DMSO concentration is consistently 0.1%. This is achieved by making intermediate stocks in 100% DMSO.
-
Prepare Intermediate Stocks in 100% DMSO:
-
From your 10 mM primary stock, perform serial dilutions in 100% DMSO to create a series of intermediate stocks at 1000x the final desired concentrations. For example, to achieve final concentrations of 10 µM, 5 µM, and 1 µM, you would prepare intermediate stocks of 10 mM, 5 mM, and 1 mM in 100% DMSO.
-
-
Dilution into Cell Culture Medium:
-
For each working solution, add 1 µL of the corresponding 1000x intermediate DMSO stock to 999 µL of pre-warmed cell culture medium.[6] This will result in your desired final concentration of this compound with a final DMSO concentration of 0.1%.
-
Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM intermediate stock to 999 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium. This will have a final DMSO concentration of 0.1% without the compound.
-
Mixing and Use: Gently mix the working solutions and the vehicle control before adding them to your cells.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Weighing: Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Formation of Paste: Place the HP-β-CD in the mortar and add a small amount of deionized water to form a thick paste.
-
Incorporation of this compound: Gradually add the this compound powder to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste-like consistency. If it becomes too dry, add a very small amount of water.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
Grinding and Storage: Grind the dried complex into a fine powder using the mortar and pestle. Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.
Mandatory Visualizations
Hepatoprotective Signaling Pathway of this compound
The hepatoprotective effects of compounds from Sedum sarmentosum, including this compound, are associated with the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: this compound's hepatoprotective mechanism.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture media.
Caption: Troubleshooting this compound precipitation.
Logical Relationship for Selecting a Solubilization Strategy
This diagram outlines the decision-making process for choosing an appropriate method to solubilize this compound for cell-based assays.
Caption: Selecting a solubilization strategy.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
troubleshooting Sarmenoside III experimental variability
Welcome to the technical support center for Sarmenoside III. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and variability when working with this flavonol glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a flavonol glycoside isolated from the plant Sedum sarmentosum.[1][2][3] It is primarily recognized for its hepatoprotective (liver-protective) activities.[1][2][4] Extracts of Sedum sarmentosum, containing compounds like this compound, have also been shown to possess antioxidant, anti-inflammatory, and antitumor properties.[1][2][5]
Q2: What are the common causes of experimental variability with this compound?
A2: Variability in experiments with this compound can arise from several factors, including:
-
Purity and Integrity of the Compound: Degradation due to improper storage or handling.
-
Solvent and Formulation: The choice of solvent and final concentration can impact its stability and activity.
-
Experimental Conditions: Variations in incubation times, cell densities, and reagent concentrations.
-
Biological System: The specific cell line or animal model used can respond differently.
Q3: How should I store and handle this compound?
A3: As a flavonol glycoside, this compound can be susceptible to degradation by light, oxygen, and changes in pH.[6][7] For specific storage instructions, always refer to the Certificate of Analysis provided by your supplier. Generally, it is advisable to store the compound in a cool, dark, and dry place. For long-term storage, keeping it as a dry powder at -20°C or -80°C is recommended. Once in solution, use it as quickly as possible and avoid repeated freeze-thaw cycles.
Q4: What signaling pathways are potentially modulated by this compound?
A4: While the precise mechanisms of this compound are still under investigation, studies on extracts from Sedum sarmentosum suggest the involvement of pathways related to its hepatoprotective and antioxidant effects.[2] These likely include the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Compound Precipitation | Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. Consider a gentle warming or vortexing step. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Inconsistent cell numbers will lead to variability in metabolic activity. |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays. For example, antioxidants can sometimes reduce the MTT reagent non-enzymatically. Consider using a different viability assay (e.g., trypan blue exclusion, ATP-based assay) to confirm results.[8][9] |
| Degradation of this compound in Media | Flavonol glycosides can be unstable in aqueous solutions over time. Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the compound to light during the experiment.[7] |
Issue 2: Low or No Activity in Antioxidant Assays (e.g., DPPH, ABTS)
| Potential Cause | Recommended Solution |
| Incorrect Assay pH | The antioxidant activity of flavonoids can be pH-dependent. Ensure your assay buffer is at the correct pH as specified in the protocol. |
| Compound Degradation | As with cell-based assays, the stability of this compound is crucial. Prepare fresh solutions and protect them from light. The presence of hydroxyl groups in the flavonoid structure can make it prone to oxidation.[7] |
| Inappropriate Solvent | The solvent used can affect the reaction kinetics in antioxidant assays. Ensure the solvent for this compound is compatible with the assay system.[10][11] |
| Insufficient Concentration | The antioxidant effect may only be apparent at higher concentrations. Perform a dose-response experiment over a wide range of concentrations. |
| Assay Specificity | Some antioxidant assays are more sensitive to certain types of antioxidants. If you suspect antioxidant activity, try multiple assays that measure different mechanisms (e.g., radical scavenging, reducing power).[12][13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.
-
Compound Preparation: Prepare various concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity can be calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
Quantitative Data Summary
| Assay | Cell Line | Parameter | Hypothetical Value |
| Hepatoprotective Activity | HepG2 (Acetaminophen-induced injury) | EC₅₀ | 15 µM |
| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | 25 µM |
| Cytotoxicity | HEK293 | CC₅₀ | > 100 µM |
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway for the hepatoprotective effects of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hepatoprotective effects of Sedum sarmentosum extract and its isolated major constituent through Nrf2 activation and NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sedum sarmentosum Bunge extract induces apoptosis and inhibits proliferation in pancreatic cancer cells via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sarmenoside III Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sarmenoside III in their experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a flavonol glycoside, a type of natural phenol.[1] It has been isolated from the whole plant of Sedum sarmentosum (Crassulaceae)[1][2][3][4][5][6][7][8][9][10][11] and has also been identified in Cleome chelidonii L.f[1][9] and Oxytropis species[12].
Q2: What is the primary reported biological activity of this compound?
A2: The primary reported bioactivity of this compound is its hepatoprotective effect.[1][2][3][4][5][6][7][8][10][11][13][14][15] Specifically, it has shown potent protective effects against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.[3][4][5][6][7][9][10][14]
Q3: What is the reported effective concentration of this compound?
A3: In studies on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes, this compound was found to have an IC50 (half-maximal inhibitory concentration) of 4.4 μM.[2][3][4][5][6][7][9][10][14] This value provides a starting point for determining the optimal concentration in your specific experimental setup.
Quantitative Data Summary
For ease of reference, the key quantitative data reported for this compound is summarized in the table below.
| Compound | Bioactivity | Assay System | Effective Concentration (IC50) | Reference |
| This compound | Hepatoprotective | D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes | 4.4 μM | [2][3][4][5][6][7][9][10][14] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the optimization of this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Uneven compound distribution in multi-well plates. 3. Errors in serial dilutions. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Mix the plate gently on an orbital shaker after adding this compound. 3. Prepare fresh serial dilutions for each experiment and verify concentrations. |
| No observable dose-dependent effect. | 1. The concentration range tested is too narrow or not centered around the expected effective concentration. 2. The compound may have low solubility in the culture medium. 3. The experimental endpoint is not sensitive to the compound's effect. | 1. Test a broader range of concentrations, for example, from 0.1 μM to 100 μM, to capture the full dose-response curve. 2. Check the solubility of this compound in your culture medium. If necessary, use a small amount of a biocompatible solvent like DMSO, ensuring the final solvent concentration does not affect cell viability. 3. Consider using multiple assays to measure different aspects of hepatoprotection (e.g., cell viability, apoptosis markers, liver enzyme leakage). |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. The specific cell line used is more sensitive to this compound. 2. The incubation time is too long. | 1. Perform a baseline cytotoxicity assay of this compound alone on your chosen cell line to determine its toxic concentration range. 2. Optimize the incubation time; a shorter duration may be sufficient to observe the protective effect without inducing toxicity. |
| Inconsistent results with different batches of this compound. | 1. Purity and stability of the compound may vary between batches. | 1. Obtain a certificate of analysis for each batch of this compound to ensure purity. 2. Store the compound under the recommended conditions to prevent degradation. |
Experimental Protocols
Determining the Optimal Concentration of this compound for Hepatoprotection using a D-galactosamine-induced Cytotoxicity Assay
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and cell types.
-
Cell Culture:
-
Isolate primary hepatocytes from mice or use a suitable hepatocyte cell line (e.g., HepG2, AML12).
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
-
Experimental Treatment:
-
Pre-treat the cells with the different concentrations of this compound for a predetermined duration (e.g., 2 hours).
-
Following pre-treatment, induce cytotoxicity by adding D-galactosamine to the cell culture medium at a pre-optimized toxic concentration.
-
Include appropriate controls:
-
Vehicle control (cells treated with the solvent used for this compound).
-
D-galactosamine only control (positive control for cytotoxicity).
-
Untreated control (negative control).
-
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Top 412 Heterocycles papers published in 2007 [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening of metabolic markers present in Oxytropis by UHPLC-Q-TOF/MS and preliminary pharmacophylogenetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sarmenoside III Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarmenoside III. The information focuses on the common challenges encountered during the isolation, purification, and handling of this complex flavonol glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining pure this compound?
A1: The primary challenges in obtaining pure this compound stem from its complex structure as a flavonol bisdesmoside and its natural occurrence in a complex mixture with other structurally similar compounds in Sedum sarmentosum. Key difficulties include:
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Complex Extraction Matrix: The crude extract from Sedum sarmentosum contains numerous other flavonoids, alkaloids, and terpenoids, making selective isolation difficult.
-
Co-elution of Similar Glycosides: Other sarmenosides (I, II, and IV) and flavonol glycosides with minor structural differences often co-elute during chromatographic separation, requiring multiple and varied purification steps.
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Low Abundance: As a secondary metabolite, the concentration of this compound in the plant material can be low, necessitating efficient extraction and purification methods to obtain sufficient quantities.
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Potential for Degradation: Flavonol glycosides can be sensitive to pH, temperature, and light, which can lead to degradation and loss of yield during lengthy extraction and purification processes.
Q2: Has the total synthesis of this compound been reported?
A2: As of late 2025, a complete total synthesis of this compound has not been detailed in peer-reviewed scientific literature. The primary method for obtaining this compound is through isolation from its natural source, Sedum sarmentosum. The synthesis of complex flavonoid glycosides like this compound is challenging due to the need for regioselective glycosylation at specific hydroxyl groups on the kaempferol aglycone. This typically requires a multi-step process involving protection and deprotection of various functional groups, which can be low-yielding and synthetically complex.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, the following conditions are recommended:
-
Storage: Store in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C is advisable.
-
Handling: Minimize exposure to light and high temperatures. Flavonol glycosides are generally more stable in slightly acidic conditions and can degrade under basic conditions. When preparing solutions, use appropriate solvents and consider the pH of the medium.
Troubleshooting Guides
Synthesis (Isolation-focused)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.- Optimize the solvent-to-solid ratio. |
| Degradation during extraction. | - Use a milder extraction method, such as percolation at a controlled temperature (e.g., 50-70°C) instead of prolonged boiling.- Protect the extraction setup from light. |
Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | - For polyamide columns, optimize the ethanol-water gradient to improve the separation of flavonoid glycosides.- For alumina columns, ensure the correct activity grade of alumina is used and optimize the eluting solvent system.- Consider using reversed-phase (C18) chromatography or Sephadex LH-20 for fine separation of polar glycosides. |
| Co-elution of structurally similar sarmenosides. | - Employ multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reversed-phase).- High-Performance Counter-Current Chromatography (HPCCC) can be an effective technique for separating similar natural products.- Preparative HPLC is often necessary for the final purification step to achieve high purity. | |
| Low Recovery from Chromatographic Columns | Irreversible adsorption to the stationary phase. | - Ensure the sample is fully dissolved and filtered before loading onto the column.- Check the compatibility of the solvent with the stationary phase. |
| Product Degradation during Purification | Prolonged exposure to harsh conditions. | - Minimize the duration of the purification process.- Avoid high temperatures and exposure to strong acids or bases. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonol Glycoside Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Polyamide Column Chromatography | Polyamide | Ethanol/Water gradient | Good for initial separation of flavonoids from other phenolics. | Lower resolution for closely related compounds. |
| Alumina Column Chromatography | Alumina | Varies (e.g., ethyl acetate, methanol) | Effective for removing certain impurities. | Can cause degradation of sensitive compounds. |
| Reversed-Phase (C18) Chromatography | Silica-C18 | Methanol/Water or Acetonitrile/Water gradient | High resolution for compounds with different polarities. | May require sample pre-purification. |
| Sephadex LH-20 Chromatography | Hydroxypropylated dextran | Methanol or Ethanol | Good for separating compounds based on size and polarity. | Can be slow. |
| Preparative HPLC | Silica-C18 or other specialized phases | Acetonitrile/Water or Methanol/Water gradient | Highest resolution for achieving high purity. | Small sample capacity, expensive solvents. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid system | Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) | No solid support (no irreversible adsorption), large sample capacity. | Requires specialized equipment and optimization of the solvent system. |
Experimental Protocols
Detailed Methodology for the Isolation and Purification of this compound from Sedum sarmentosum
This protocol is a representative method based on published procedures for the isolation of sarmenosides.
1. Extraction:
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Air-dry the whole plant of Sedum sarmentosum and pulverize it into a fine powder.
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Pack the powdered plant material into a percolation column.
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Add a water-soluble solvent (e.g., 70% ethanol) at a ratio of 1:1 (w/v) and allow it to soak for 30-45 minutes at 50-70°C.
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Begin percolation while maintaining the temperature. Continuously add fresh solvent until the collected percolate volume is 4-6 times the volume of the initial plant material.
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Concentrate the collected percolate under reduced pressure to obtain a crude extract.
2. Initial Purification (Sedimentation):
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Dissolve the crude extract in a minimal amount of water.
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Add a sedimentation agent (e.g., ethanol) to precipitate polysaccharides and other high molecular weight impurities.
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Centrifuge the mixture and collect the supernatant containing the flavonoid glycosides.
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Concentrate the supernatant under reduced pressure.
3. Polyamide Column Chromatography:
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Dissolve the concentrated supernatant in water and load it onto a polyamide column.
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Wash the column with water to remove highly polar impurities.
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Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 95% ethanol).
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Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
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Combine the this compound-rich fractions and concentrate them.
4. Alumina Column Chromatography:
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Dissolve the semi-purified fraction in an appropriate solvent and load it onto a neutral alumina column.
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Elute the column with a suitable solvent system to remove remaining impurities.
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Collect and combine the fractions containing this compound.
5. Final Purification (Crystallization/Preparative HPLC):
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Concentrate the purified fraction and attempt crystallization from a suitable solvent system (e.g., methanol-water).
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Alternatively, for higher purity, subject the fraction to preparative reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient.
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Monitor the elution by UV detection and collect the peak corresponding to this compound.
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Lyophilize the collected fraction to obtain pure this compound. A purity of over 90% can be achieved with this multi-step process.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low purity in chromatographic separation.
Technical Support Center: Overcoming Resistance to Sarmenoside III in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sarmenoside III in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While specific studies on this compound are limited, as a flavonol glycoside, it is presumed to act similarly to other cardiac glycosides. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[2] Elevated calcium levels can trigger downstream signaling cascades that induce apoptosis (programmed cell death).[3][4]
Q2: What are the common signs of resistance to this compound in my cell line?
A2: Resistance to this compound can manifest as:
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A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.
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Reduced or absent induction of apoptosis at previously effective concentrations.
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Lack of change in cell proliferation or viability after treatment.
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Altered morphology that differs from the expected apoptotic blebbing or cell shrinkage.
Q3: What are the potential molecular mechanisms underlying resistance to this compound?
A3: Based on known mechanisms of resistance to cardiac glycosides, resistance to this compound could arise from:
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Alterations in the Drug Target: Mutations in the alpha subunit of the Na+/K+-ATPase, the direct target of cardiac glycosides, can prevent the binding of this compound.[5] Different isoforms of the alpha subunit may also confer varying sensitivity.[5][6]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Dysregulation of Apoptotic Pathways: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins can make cells less susceptible to apoptosis induction.[7]
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Activation of Pro-Survival Signaling: Upregulation of survival pathways, such as the PI3K/Akt pathway, can counteract the pro-apoptotic signals initiated by this compound.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell line experiments.
Problem 1: Decreased or No Cytotoxic Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Cell line has developed resistance. | 1. Confirm Resistance: Determine the IC50 of this compound in your cell line and compare it to the parental line or published data. A significant increase confirms resistance. 2. Sequence the Na+/K+-ATPase alpha subunit: Identify potential mutations that could interfere with drug binding. 3. Assess Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
| Suboptimal experimental conditions. | 1. Verify Drug Concentration and Integrity: Ensure the correct concentration of this compound is being used and that the compound has not degraded. 2. Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal incubation time for inducing apoptosis. 3. Check Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and free from contamination. |
Problem 2: Apoptosis is Not Induced Following this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Dysfunctional apoptotic machinery. | 1. Assess Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay.[9] 2. Analyze Bcl-2 Family Protein Expression: Use western blotting to check the levels of pro- and anti-apoptotic proteins. 3. Induce Apoptosis with a Positive Control: Use a known apoptosis inducer (e.g., staurosporine) to confirm that the apoptotic pathway is functional in your cell line. |
| Activation of pro-survival pathways. | 1. Inhibit Pro-Survival Signaling: Use specific inhibitors for pathways like PI3K/Akt (e.g., wortmannin) in combination with this compound to see if apoptosis is restored.[8] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[10][11][12][13]
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Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
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Initial Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC10-IC20.
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Gradual Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
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Recovery and Maintenance: Allow the cells to recover and stabilize at each new concentration. This process can take several months.
-
Confirmation of Resistance: Once the cells are stably growing at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line.
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Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future experiments.
Protocol 2: Assessment of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[14][15][16]
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Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Sub-clone 1 | 500 | 10 |
| Resistant Sub-clone 2 | 1200 | 24 |
Table 2: Hypothetical Apoptosis Induction by this compound (100 nM) after 24h
| Cell Line | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Parental (Sensitive) | 35% | 15% |
| Resistant Sub-clone 1 | 5% | 2% |
Visualizations
Caption: Inferred mechanism of action for this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis [promega.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Measurement of Apoptosis in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Sarmenoside III Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarmenoside III. The information is designed to help identify and resolve common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonol glycoside with the molecular formula C42H46O23[1]. It has been identified as having hepatoprotective and antioxidant activities. Like other flavonol glycosides, its biological effects are often attributed to its ability to modulate cellular signaling pathways related to oxidative stress.
Q2: What are the common assays used to evaluate the activity of this compound?
Given its known hepatoprotective and antioxidant properties, this compound is commonly evaluated using a variety of assays, including:
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Hepatoprotective Activity Assays: These often involve in vitro models using liver cell lines (e.g., HepG2) or in vivo models where liver injury is induced by toxins like carbon tetrachloride (CCl4) or acetaminophen[2][3]. Key markers measured include liver enzymes (ALT, AST), levels of endogenous antioxidants (e.g., glutathione), and histological analysis of liver tissue[4].
-
Antioxidant Activity Assays: Common in vitro methods to assess antioxidant capacity include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, ferric reducing antioxidant power (FRAP) assays, and superoxide anion radical scavenging assays[5][6].
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, XTT, or neutral red uptake are used to determine the effect of this compound on cell viability in various cell lines.
-
Signaling Pathway Analysis: Western blotting and RT-PCR are used to investigate the effect of this compound on the expression and activation of proteins involved in specific signaling pathways, such as the Nrf2-Keap1 pathway.
Q3: Can this compound, as a flavonol glycoside, interfere with common bioassays?
Yes, flavonoids and their glycosides are known to interfere with various assays, potentially leading to misleading results. This interference can occur through several mechanisms:
-
Optical Interference: Many flavonoids are colored and can absorb light in the visible range, which can interfere with absorbance-based assays[3]. They may also possess intrinsic fluorescence, affecting fluorescence-based readouts.
-
Redox Activity: The inherent antioxidant or pro-oxidant nature of flavonoids can interfere with assays that rely on redox-sensitive dyes, such as resazurin-based viability assays[3].
-
Protein Binding and Precipitation: Flavonoids can interact with proteins, which may affect enzymatic assays or protein quantification methods. At higher concentrations, some flavonoids can cause protein precipitation, which can significantly skew assay results[7].
-
Peroxidase Inhibition: Flavonoids have been shown to interfere with peroxidase-based enzymatic assays, leading to an underestimation of the levels of analytes like free fatty acids and triglycerides[3][8].
-
Pan-Assay Interference Compounds (PAINS): Some flavonoids contain substructures that are known to cause non-specific interactions in a wide range of assays, earning them the label of PAINS[9][10]. These compounds can produce false-positive results through mechanisms that are not related to specific target engagement.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
Issue: Inconsistent retention times, poor peak shape (tailing or fronting), or ghost peaks when analyzing this compound.
| Problem | Possible Cause | Recommended Solution |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing. Use a high-quality solvent mixer. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases. | |
| Peak Tailing | Interaction with active silanols on the column. | Use a high-purity silica-based column. Add a competing base like triethylamine (TEA) to the mobile phase (not suitable for LC/MS). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Ensure the sample loop is thoroughly cleaned between injections. |
| Late eluting compounds from a previous run. | Increase the run time or implement a gradient flush at the end of each run. |
Experimental Protocol: HPLC Analysis of Flavonol Glycosides
This is a general protocol that can be adapted for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with a low percentage of A, and gradually increase to elute the compound. A typical gradient might be: 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-90% A; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 350 nm[1].
-
Column Temperature: 30°C.
Cell-Based Assays
Issue: High background, low signal-to-noise ratio, or inconsistent results in cell viability or signaling assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background in Absorbance/Fluorescence Assays | Optical interference from this compound. | Run a cell-free control with this compound at the same concentrations used in the experiment to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental values. |
| Inhibition of Reporter Enzymes (e.g., Luciferase) | Direct inhibition of the reporter enzyme by this compound. | Perform a cell-free enzymatic assay with purified luciferase and this compound to check for direct inhibition. If inhibition is observed, consider using a different reporter system. |
| Unexpected Cytotoxicity | Non-specific effects or compound degradation. | Check the purity of the this compound sample. Ensure proper storage conditions (cool, dark, and dry). Test a range of concentrations to determine the toxicity threshold. |
| Inconsistent Biological Response | Compound precipitation in media. | Check the solubility of this compound in the cell culture media. Use a solvent like DMSO at a final concentration that does not affect the cells (typically <0.5%). |
| False Positive in Redox-Based Assays | Intrinsic redox activity of this compound. | Use an alternative assay that does not rely on a redox-based readout, such as a direct measure of ATP levels (e.g., CellTiter-Glo®) or a protease-based viability assay. |
Signaling Pathway and Experimental Workflow Diagrams
The hepatoprotective and antioxidant effects of many flavonoids are mediated through the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain flavonoids, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: Nrf2-Keap1 Signaling Pathway Activation by this compound.
A typical experimental workflow to investigate potential assay interference by a compound like this compound involves a series of control experiments run in parallel with the main cellular assay.
Caption: Workflow for Investigating Assay Interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoconstituents of Sansevieria suffruticosa N.E.Br. Leaves and Its Hepatoprotective Effect via Activation of the NRF2/ARE Signaling Pathway in an Experimentally Induced Liver Fibrosis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide and perspectives on the use of experimental pain modalities with children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sarmentosin alleviates doxorubicin-induced cardiotoxicity and ferroptosis via the p62-Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Sarmenoside III Dosage for In Vivo Studies
Disclaimer: Currently, there is a limited amount of publicly available data specifically on the in vivo dosage, pharmacokinetics, and toxicology of Sarmenoside III. The following troubleshooting guides and FAQs are based on general principles of preclinical research for natural products and data from analogous compounds, such as other steroidal saponins and their aglycones. This information should be used as a guide for experimental design and not as a direct protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for a novel steroidal saponin like this compound in in vivo studies?
A1: For novel compounds with limited in vivo data, a dose-range finding study is crucial. Based on studies of other steroidal saponins with neuroprotective or anti-inflammatory effects, a starting range for oral administration in rodents could be between 10 to 100 mg/kg. For example, total steroid saponins from Dioscorea zingiberensis showed neuroprotective effects at a dose of 30 mg/kg in rats.[1][2][3] It is recommended to start with a low dose and escalate to determine the maximum tolerated dose (MTD).
Q2: How should I formulate this compound for oral administration in my animal model?
A2: The formulation of poorly soluble compounds like many saponins is critical for bioavailability. Common approaches include:
-
Suspension: Micronizing the compound and suspending it in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution of Tween 80.
-
Solution: If solubility allows, dissolving the compound in a vehicle such as a mixture of polyethylene glycol (PEG), ethanol, and saline.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
It is essential to test the stability and homogeneity of the formulation before administration.
Q3: What are the common routes of administration for steroidal saponins in preclinical studies?
A3: The most common routes of administration are:
-
Oral (p.o.): Gavage is frequently used to ensure accurate dosing. This route is preferred for assessing the potential of a compound as an oral therapeutic.
-
Intraperitoneal (i.p.): This route can bypass first-pass metabolism and may result in higher bioavailability.
-
Intravenous (i.v.): Used to determine the absolute bioavailability and intrinsic pharmacokinetic properties of the compound.
The choice of administration route depends on the specific research question and the compound's characteristics.
Q4: What are the potential target organs for toxicity with steroidal saponins?
A4: While specific data for this compound is unavailable, general toxicity studies on saponins suggest that at high doses, potential target organs could include the liver and kidneys. Some saponins have also been reported to cause gastrointestinal irritation. Hemolytic activity is a known characteristic of many saponins, which is a critical parameter to evaluate, especially for parenteral administration. A saponin isolated from Momordica dioica was found to be non-toxic at doses of 50, 100, and 250 mg/kg/b.w. in rats during a 180-day study.[4]
Troubleshooting Guides
Issue 1: Low or no observable efficacy in the in vivo model.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - Characterize the pharmacokinetic profile of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties. - Consider alternative formulations to improve solubility and absorption. - Test a different route of administration (e.g., intraperitoneal instead of oral). |
| Inadequate Dose | - Conduct a dose-response study to determine the optimal effective dose. - Review literature on structurally similar compounds for guidance on effective dose ranges. |
| Rapid Metabolism/Clearance | - Analyze plasma and tissue samples for the presence of metabolites. - If the compound is rapidly cleared, consider a more frequent dosing regimen or a sustained-release formulation. |
| Compound Instability | - Verify the stability of this compound in the formulation vehicle and under physiological conditions. |
Issue 2: Unexpected toxicity or adverse effects observed in animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | - Reduce the dose. Perform a maximum tolerated dose (MTD) study to establish a safe dose range. |
| Vehicle Toxicity | - Administer the vehicle alone to a control group to rule out any vehicle-related toxicity. |
| Off-target Effects | - Conduct histopathological analysis of major organs to identify any tissue damage. - Monitor clinical signs, body weight, and food/water intake closely. |
| Hemolytic Activity | - If administering parenterally, perform an in vitro hemolysis assay to assess the lytic potential of this compound on red blood cells. |
Quantitative Data from Analogous Compounds
Table 1: In Vivo Neuroprotective and Anti-inflammatory Doses of Analogous Steroidal Saponins
| Compound/Extract | Animal Model | Route of Administration | Effective Dose | Observed Effect |
| Total steroid saponins from Dioscorea zingiberensis | Rat (MCAO model) | Intragastric | 30 mg/kg | Neuroprotection |
| Sarsasapogenin | Mouse (LPS-induced bone loss) | Oral | Not specified | Anti-inflammatory |
| Saponin from Momordica dioica | Rat | Oral | 50, 100, 250 mg/kg | Found to be non-toxic |
This table provides examples from literature and should not be directly extrapolated to this compound.
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
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Animals: Use a sufficient number of healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) for each dose group and a control group.
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Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Selection: Based on available in vitro data and literature on similar compounds, select a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administration: Administer a single dose via the desired route (e.g., oral gavage).
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Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
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Animals: Use cannulated rodents to facilitate serial blood sampling.
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Dose Selection: Choose a dose based on the MTD study that is expected to be within the therapeutic range.
-
Administration: Administer a single dose of this compound intravenously (for absolute bioavailability) and orally.
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
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Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Visualizations
Caption: A general workflow for the preclinical in vivo evaluation of a novel compound like this compound.
Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action for this compound.
References
Technical Support Center: Protocol Adjustments for Reproducible Sarmenoside III Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Sarmenoside III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a flavonol glycoside isolated from the plant Sedum sarmentosum. It has demonstrated potent hepatoprotective activity, showing promise in protecting liver cells from damage.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored according to the recommendations on its Certificate of Analysis. General guidance suggests storage at room temperature in the continental US, though conditions may vary elsewhere.
Q3: Are there any known stability issues with this compound?
As a flavonoid glycoside, this compound may be susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH, and enzymatic action can affect its stability.[2][3] It is advisable to use dried, lyophilized, or frozen plant material for extraction to minimize enzymatic degradation.[2]
Q4: What is a potential mechanism of action for the hepatoprotective effects of this compound?
While the precise signaling pathway for this compound is still under investigation, related flavonol glycosides, such as kaempferol glycosides, have been shown to exert their hepatoprotective effects through various pathways. These include the Raf/MAPK, TLR4/NF-κB, and AMPK/Nrf2 signaling pathways.[4][5][6] These pathways are involved in cellular processes like apoptosis, inflammation, and antioxidant response.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, from extraction to in vitro assays.
Extraction and Isolation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction solvent. | Flavonoid glycosides are typically polar and are best extracted with alcohols or alcohol-water mixtures.[2] Consider using a methanol-water or ethanol-water gradient. |
| Degradation during extraction. | Avoid prolonged exposure to high temperatures, especially for heat-sensitive compounds.[2] If using heat, an extraction at 90°C for 8 hours in water has been shown to be optimal for a related compound from the same plant. | |
| Improper plant material handling. | Use dried and powdered plant material to increase the surface area for solvent penetration and minimize enzymatic degradation.[2][3] | |
| Purity Concerns | Co-extraction of other compounds. | Employ chromatographic techniques for purification. A common sequence involves initial extraction followed by column chromatography (e.g., silica gel, Sephadex) and potentially preparative HPLC to obtain pure this compound. |
| Presence of chlorophyll and lipids. | For less polar contaminants, a pre-extraction with a non-polar solvent like hexane can be performed.[2] |
Quantitative Analysis (HPLC) Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase can often improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a gradient controller for reproducible gradients. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase before use. |
In Vitro Hepatoprotective Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Cell Viability Assays | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Uneven distribution of the toxicant or this compound. | Ensure thorough mixing of the treatment solutions before adding them to the wells. | |
| Lack of a Clear Dose-Response | Inappropriate concentration range. | Perform a pilot experiment with a wide range of this compound concentrations to determine the optimal range for the dose-response curve. |
| Cytotoxicity of the compound at high concentrations. | Evaluate the cytotoxicity of this compound alone to distinguish between protective effects and direct toxicity. | |
| Inconsistent Biomarker Readings (e.g., ALT, AST) | Variation in incubation times. | Strictly adhere to the defined incubation times for both the toxicant and the treatment. |
| Cell lysis during sample collection. | Handle cell lysates gently and consistently across all samples. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Sedum sarmentosum
This protocol is a generalized procedure based on common flavonoid extraction methods and may require optimization.
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Preparation of Plant Material : Air-dry the whole plant of Sedum sarmentosum and grind it into a fine powder.
-
Initial Extraction :
-
Macerate the powdered plant material with 80% methanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning :
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Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. Flavonoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
-
Column Chromatography :
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Subject the this compound-rich fraction to column chromatography on a silica gel column.
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Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Collect fractions and monitor by TLC.
-
-
Purification :
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Combine fractions containing this compound and further purify using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Protocol 2: In Vitro Hepatoprotective Activity Assay
This protocol outlines a general method to assess the hepatoprotective effect of this compound against D-galactosamine-induced cytotoxicity in hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells).
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Cell Culture : Culture hepatocytes in a suitable medium and seed them in 96-well plates at an appropriate density. Allow the cells to adhere overnight.
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Treatment :
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Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
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Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
-
Induction of Hepatotoxicity :
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After pre-treatment, add D-galactosamine to the wells to induce cytotoxicity. A final concentration of around 0.5 mM is often used, but should be optimized for the specific cell type.
-
Include control wells: untreated cells, cells treated with D-galactosamine alone, and cells treated with this compound alone.
-
-
Incubation : Incubate the plates for 24-48 hours.
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Assessment of Hepatoprotection :
-
Cell Viability : Measure cell viability using an MTT or similar assay.
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Biomarker Analysis : Collect the cell culture supernatant to measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
-
-
Data Analysis : Calculate the percentage of cell viability and the reduction in enzyme leakage compared to the D-galactosamine-only control. Determine the IC50 value for this compound's hepatoprotective effect.
Quantitative Data Summary
The following table summarizes the known quantitative data for the hepatoprotective activity of this compound.
| Parameter | Value | Cell Line | Inducing Agent | Reference |
| IC50 | 4.4 µM | Primary cultured mouse hepatocytes | D-galactosamine | [1] |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating a plausible signaling pathway for the hepatoprotective action of this compound and a typical experimental workflow.
Caption: Plausible signaling pathways for this compound's hepatoprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hepatoprotective effect of kaempferol glycosides isolated from Cedrela odorata L. leaves in albino mice: involvement of Raf/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Senolytic Potential of Sarmenoside III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective elimination of senescent cells, termed senolysis, has emerged as a promising therapeutic strategy to combat age-related diseases and improve healthspan. While several compounds have been identified as senolytics, the quest for novel, more potent, and safer agents continues. This guide provides a framework for validating the potential senolytic activity of a novel compound, Sarmenoside III. It outlines a series of established experimental protocols and presents comparative data from well-characterized senolytics—Quercetin, Dasatinib, and Fisetin—to serve as benchmarks.
Comparative Analysis of Senolytic Activity
To objectively assess the senolytic potential of this compound, its performance in key assays should be compared against established senolytic agents. The following table summarizes expected outcomes and provides reported data for Quercetin, Dasatinib, and Fisetin.
| Parameter | This compound (Hypothetical Data) | Quercetin | Dasatinib | Fisetin | References |
| Cell Type Specificity | To be determined | Effective against senescent human endothelial cells and mouse bone marrow-derived mesenchymal stem cells (BM-MSCs) | Effective against senescent human fat cell progenitors | Potent senolytic in murine and human fibroblasts, and adipose tissue.[1][2][3] | [4][5] |
| Effective Concentration | To be determined | Micromolar range (e.g., 10-50 µM), often used in combination with Dasatinib.[6] | Nanomolar to low micromolar range (e.g., 250 nM - 5 µM), often used in combination with Quercetin.[6] | Micromolar range (e.g., 5-25 µM). | [1][2] |
| Selectivity Index (Non-senescent vs. Senescent) | To be determined | Moderate; can exhibit toxicity to non-senescent cells at higher concentrations.[7][8] | High selectivity for certain senescent cell types. | High; reported to eliminate about 70% of senescent cells with no harm to healthy cells.[9] | [7][8][9] |
| Reduction in SA-β-gal Positive Cells | To be determined | Significant reduction, often in combination with Dasatinib.[6][10] | Significant reduction, often in combination with Quercetin.[6][10] | Potent reduction of senescence markers in multiple tissues.[1][2] | [1][2][6][10] |
| Reduction in SASP Factors (e.g., IL-6, IL-8) | To be determined | Suppresses the Senescence-Associated Secretory Phenotype (SASP).[11] | Reduces pro-inflammatory SASP genes (e.g., Mcp1, Tnf-α, Il-6).[10] | Reduces senescence markers and age-related pathology.[1] | [1][10][11] |
| Mechanism of Action | To be determined | Inhibitor of PI3K and serpins; targets survival pathways in senescent cells.[11][12] | Tyrosine kinase inhibitor.[10] | Flavonoid that reduces senescence markers.[1][2] | [1][2][10][11][12] |
Experimental Protocols for Validating Senolytic Activity
To validate the senolytic activity of this compound, a series of well-established in vitro experiments should be conducted.
Induction of Cellular Senescence
Cellular senescence can be induced in primary human cell lines (e.g., IMR-90 fibroblasts, human umbilical vein endothelial cells - HUVECs) through various methods:
-
Replicative Senescence: Continuous passaging of cells until they reach the Hayflick limit.
-
Stress-Induced Premature Senescence (SIPS):
-
Doxorubicin Treatment: Exposure to a sub-lethal dose of doxorubicin (e.g., 100-250 nM for 24 hours) to induce DNA damage.
-
Ionizing Radiation: Exposing cells to a dose of X-ray or gamma radiation (e.g., 10 Gy).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is the most widely used biomarker for senescent cells.[13]
-
Protocol:
-
Seed senescent and non-senescent (control) cells in culture plates.
-
Treat cells with varying concentrations of this compound and comparator compounds (Quercetin, Dasatinib, Fisetin) for 48-72 hours.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
-
Cell Viability and Apoptosis Assays
To assess the selectivity of this compound for senescent cells.
-
Protocol:
-
Culture senescent and non-senescent cells separately.
-
Treat with a range of concentrations of this compound.
-
Measure cell viability using assays like MTT or CellTiter-Glo®.
-
Measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase-3/7 activity assays.
-
The selectivity index can be calculated by comparing the IC50 values for senescent versus non-senescent cells.
-
Analysis of Senescence-Associated Secretory Phenotype (SASP)
To determine if this compound can modulate the pro-inflammatory secretome of senescent cells.
-
Protocol:
-
Treat senescent cells with this compound.
-
Collect the conditioned media after 48-72 hours.
-
Analyze the levels of key SASP factors (e.g., IL-6, IL-8, MMP-3) using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex cytokine arrays.
-
Western Blot Analysis of Senescence Markers
To investigate the molecular mechanism of action.
-
Protocol:
-
Treat senescent cells with this compound.
-
Lyse the cells and perform Western blot analysis for key senescence-associated proteins such as p16INK4a and p21Cip1.[14] A reduction in these markers would indicate clearance of senescent cells.
-
Visualizing the Framework for Senolytic Validation
To better understand the underlying biology and the experimental process, the following diagrams have been generated.
Caption: Core signaling pathways leading to cellular senescence and the point of intervention for senolytic compounds like this compound.
Caption: A streamlined workflow for the experimental validation of this compound's senolytic activity.
By following this structured approach, researchers can rigorously evaluate the senolytic potential of this compound and benchmark its efficacy against established compounds in the field. This comparative guide provides the necessary framework to generate robust and publishable data for the scientific community.
References
- 1. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. The Achilles’ heel of senescent cells: from transcriptome to senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of quercetin and hyperoside as senolytics in adult human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin is Probably Not a Useful Senolytic – Fight Aging! [fightaging.org]
- 9. Fisetin: A Senolytic That Extends Life - Life Extension [lifeextension.com]
- 10. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Senolytics: Evaluating Sarmenoside III Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of geroscience, the development of senolytics—small molecules that selectively induce apoptosis in senescent cells—represents a promising therapeutic strategy to combat age-related diseases and promote healthy aging. This guide provides a comparative analysis of Sarmenoside III against well-characterized senolytic agents.
Initial investigation into the senolytic properties of this compound reveals a significant gap in the current scientific literature. As of late 2025, there are no peer-reviewed studies or publicly available data demonstrating or investigating the senolytic activity of this compound. Therefore, a direct comparison with established senolytics based on experimental evidence is not feasible at this time.
This guide will proceed by offering a comprehensive comparison of three prominent and well-documented senolytics: the combination of Dasatinib and Quercetin (D+Q), Fisetin, and Navitoclax. We will delve into their mechanisms of action, target cell types, and the experimental data supporting their efficacy, providing a valuable resource for researchers in the field.
Introduction to Cellular Senescence and Senolytics
Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including telomere shortening, DNA damage, and oncogene activation.[1][2] While a beneficial process in preventing tumor formation and aiding in wound healing, the accumulation of senescent cells with age contributes to chronic inflammation and the pathology of numerous age-related diseases.[1] Senescent cells secrete a complex mix of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[2]
Senolytics are a class of drugs that selectively eliminate these persistent senescent cells by targeting their pro-survival pathways.[3][4] This "hit-and-run" approach, where the drugs can be administered intermittently, has been shown in preclinical models to alleviate a wide range of age-related conditions.[4]
Comparative Analysis of Leading Senolytics
The following table summarizes the key characteristics of Dasatinib + Quercetin, Fisetin, and Navitoclax, based on available experimental data.
| Feature | Dasatinib + Quercetin (D+Q) | Fisetin | Navitoclax (ABT-263) |
| Compound Type | Combination of a synthetic tyrosine kinase inhibitor (Dasatinib) and a natural flavonoid (Quercetin) | Natural flavonoid found in fruits and vegetables like strawberries, apples, and onions[5][6] | Synthetic small molecule, BCL-2 family inhibitor |
| Primary Target Pathway(s) | Multiple pathways including Src kinase, p53/p21, and PI3K/AKT[1][7] | PI3K/AKT, BCL-xL[7] | BCL-2, BCL-xL, and BCL-w |
| Effective Senescent Cell Types | Broad-spectrum, including human umbilical vein endothelial cells (HUVECs), IMR90 human lung fibroblasts, and preadipocytes[1][8] | Potent senolytic in murine and human fibroblasts, and human adipose tissue[9][10] | HUVECs, IMR90 fibroblasts, murine embryonic fibroblasts (MEFs) |
| Key Experimental Findings | - Alleviated physical dysfunction in patients with idiopathic pulmonary fibrosis in a pilot clinical trial.[11][12] - Restored chondrogenic phenotype in osteoarthritic chondrocytes. - Reduced senescent cell burden in mouse models of aging. | - Identified as the most potent senolytic among 10 flavonoids tested.[9][10] - Extended health and lifespan in aged mice.[9][10] - Reduced senescence markers in multiple tissues.[9] | - Effectively clears senescent cells in certain cell types. - Improved neurogenesis and memory in aged mice. - Reduced senescence in alveolar type 2 cells from COPD patients. |
| Known Side Effects/Limitations | Generally well-tolerated in short-term, intermittent dosing in clinical trials.[12] Potential for side effects associated with Dasatinib, a chemotherapy drug. | No adverse effects reported even at high doses in preclinical studies.[10] Limited human trial data. | Can cause dose-limiting thrombocytopenia (low platelet count) due to its effect on BCL-xL in platelets. |
Signaling Pathways Targeted by Senolytics
Senescent cells rely on a network of pro-survival pathways to resist apoptosis. Senolytics exploit these dependencies. The diagram below illustrates the major signaling pathways targeted by the discussed senolytics.
References
- 1. Cellular senescence in aging and age-related disease: from mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metaplexis japonica | oroseeds [oroseeds.com]
- 3. Metaplexis Japonica Makino Perennial - 10 seeds - Cynanchum rostellatum - USDA 4 | eBay [ebay.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metaplexis japonica - Plant Finder [missouribotanicalgarden.org]
- 7. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A focused natural compound screen reveals senolytic and senostatic effects of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Senolytic and Senomorphic Properties of Medicinal Plants for Anti-Aging Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Senolytic drugs: from discovery to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarmenoside III and Resveratrol in Anti-Aging Research
A Head-to-Head Look at Two Phytochemicals in the Quest for Longevity
In the dynamic field of anti-aging research, scientists are continually investigating natural compounds for their potential to mitigate the cellular and molecular hallmarks of aging. Among the myriad of candidates, Resveratrol, a polyphenol found in red wine, has long held the spotlight. However, emerging phytochemicals are also drawing scientific interest. This guide provides a detailed comparison of Resveratrol with Sarmenoside III, a flavonol glycoside, in the context of anti-aging studies. While Resveratrol is extensively studied, research on this compound is in its nascent stages. This comparison, therefore, draws upon the available experimental data for Resveratrol and the documented bioactivities of this compound and its plant source, Sedum sarmentosum, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Structures
This compound is a complex flavonol glycoside. Its structure is characterized by a flavonoid aglycone backbone attached to multiple sugar moieties.
Resveratrol is a stilbenoid, a type of natural phenol, with a simpler structure consisting of two phenyl rings linked by an ethylene bridge.[1]
Key Anti-Aging Mechanisms: A Comparative Overview
While direct comparative studies on the anti-aging effects of this compound and Resveratrol are not yet available, we can infer the potential of this compound based on studies of its source and compound class, and compare these to the well-documented effects of Resveratrol. The following sections detail their known and potential impacts on cellular senescence, oxidative stress, and key signaling pathways.
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Interventions that can clear senescent cells or modulate their effects are of high interest in anti-aging research.
This compound: There are no direct studies on this compound's effect on cellular senescence. However, an ethanol extract of Sedum sarmentosum, the plant from which this compound is isolated, has demonstrated anti-senescence properties. In a study on hydrogen peroxide (H₂O₂)-induced premature senescence in human diploid fibroblasts (HDFs), the Sedum sarmentosum extract was shown to reduce the number of senescence-associated β-galactosidase (SA-β-gal) positive cells and lower the levels of senescence markers p53, p21, and p16.[2]
Resveratrol: Resveratrol has been shown to modulate cellular senescence in various studies. For instance, in human dermal papilla cells, Resveratrol (50, 100 μM) was able to reverse cellular senescence induced by particulate matter 2.5 (PM2.5).[3] Treatment with Resveratrol significantly decreased SA-β-gal staining and reduced the mRNA levels of senescence-associated secretory phenotype (SASP) factors, including IL1α, IL7, IL8, and CXCL1.[3] Furthermore, it was observed to reverse the increase in p21 and p16 mRNA and protein levels in these senescent cells.[3]
Table 1: Comparison of Effects on Cellular Senescence
| Feature | This compound (inferred from Sedum sarmentosum extract) | Resveratrol |
| Model System | H₂O₂-induced senescent Human Diploid Fibroblasts[2] | PM2.5-induced senescent Human Dermal Papilla Cells[3] |
| SA-β-gal Activity | Reduced[2] | Significantly decreased[3] |
| Senescence Markers | Reduced levels of p53, p21, and p16[2] | Reversed the increase in p21 and p16 mRNA and protein levels[3] |
| SASP Factors | Not reported | Decreased mRNA levels of IL1α, IL7, IL8, and CXCL1[3] |
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to the aging process.
This compound: The primary reported bioactivity of this compound is its hepatoprotective effect, which is often linked to antioxidant activity. While direct antioxidant data for this compound is limited, flavonol glycosides as a class are known for their antioxidant properties. The hepatoprotective action of this compound was observed in a model of D-galactosamine-induced cytotoxicity in mouse hepatocytes. This model is known to involve oxidative stress, suggesting that this compound may possess antioxidant capabilities.
Resveratrol: Resveratrol is a well-established antioxidant. In numerous in vitro studies, it has been shown to reduce oxidative stress. For example, in human erythrocytes subjected to oxidative insult, Resveratrol provided significant protection by mitigating the decrease in intracellular reduced glutathione (GSH) and membrane sulphydryl groups in a dose- and time-dependent manner.[4] In podocytes, Resveratrol was found to reduce oxidative damage induced by high-glucose stimulation.[5]
Table 2: Comparison of Effects on Oxidative Stress
| Feature | This compound (inferred) | Resveratrol |
| Primary Evidence | Hepatoprotective activity in an oxidative stress-implicated model. | Direct measurement of antioxidant effects in various cell types. |
| Mechanism | Likely involves antioxidant activity, typical for flavonol glycosides. | Scavenges free radicals, protects intracellular antioxidants like GSH.[4] |
| Experimental Models | D-galactosamine-induced hepatotoxicity. | t-BHP-induced oxidative stress in erythrocytes[4], high-glucose-induced damage in podocytes.[5] |
Sirtuin 1 (SIRT1) Activation
SIRT1 is a protein deacetylase that plays a crucial role in cellular regulation, including stress resistance, metabolism, and aging. Activation of SIRT1 is a key strategy in anti-aging research.
This compound: There is currently no scientific evidence to suggest that this compound directly activates SIRT1.
Resveratrol: Resveratrol is famously known as a potent activator of SIRT1.[6] This activation is believed to mediate many of Resveratrol's anti-aging effects. For instance, in a direct fluorescent screening assay, Resveratrol was shown to activate the human recombinant SIRT1 enzyme.[7] The activation of SIRT1 by Resveratrol can lead to the deacetylation of various downstream targets, influencing pathways related to mitochondrial function and inflammation.[5]
Table 3: Comparison of Effects on SIRT1 Activation
| Feature | This compound | Resveratrol |
| Direct SIRT1 Activation | No available data. | Well-documented activator.[6][7] |
| Mechanism of Action | Not applicable. | Allosteric activation of the SIRT1 enzyme. |
| Downstream Effects | Not applicable. | Deacetylation of target proteins, influencing metabolism and stress resistance.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating these compounds, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and Resveratrol in anti-aging.
Caption: Experimental workflow for comparing anti-aging compounds.
Detailed Experimental Protocols
D-Galactosamine-Induced Hepatotoxicity in Mouse Hepatocytes
This model is relevant to the only known bioactivity of this compound.
-
Cell Culture: Primary mouse hepatocytes are isolated and cultured.
-
Induction of Toxicity: Cells are exposed to D-galactosamine (D-GalN) at a concentration known to induce significant cytotoxicity (e.g., 700 mg/kg in vivo, with corresponding in vitro concentrations).[8]
-
Treatment: Cells are co-treated with various concentrations of the test compound (e.g., this compound).
-
Assessment of Hepatoprotection: Cell viability is measured using an MTT assay. The release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium can also be quantified as a measure of cell damage.
H₂O₂-Induced Premature Senescence in Human Diploid Fibroblasts
This protocol is based on the study of the anti-senescence effects of the Sedum sarmentosum extract.
-
Cell Culture: Human diploid fibroblasts (HDFs) are cultured in appropriate media.
-
Induction of Senescence: Sub-lethal concentrations of hydrogen peroxide (H₂O₂) are added to the culture medium for a defined period (e.g., 2 hours) to induce premature senescence.[9]
-
Treatment: After H₂O₂ removal, cells are cultured in a medium containing the test compound (e.g., Sedum sarmentosum extract).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After a set number of days, cells are fixed and stained for SA-β-gal activity at pH 6.0. The percentage of blue-stained (senescent) cells is determined by microscopy.[10]
-
Western Blot Analysis: Protein lysates are collected to analyze the expression levels of senescence markers such as p53, p21, and p16.
SIRT1 Activation Assay (Fluorescence-Based)
This is a common method to assess the direct activation of SIRT1 by compounds like Resveratrol.
-
Reaction Setup: Recombinant human SIRT1 enzyme is incubated with a fluorogenic acetylated peptide substrate and the co-substrate NAD⁺ in a reaction buffer.
-
Treatment: The test compound (e.g., Resveratrol) or a vehicle control is added to the reaction mixture.
-
Deacetylation Reaction: The mixture is incubated to allow SIRT1 to deacetylate the peptide substrate.
-
Development: A developer solution is added, which cleaves the deacetylated peptide, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer (e.g., excitation at 350-360 nm and emission at 450-465 nm). An increase in fluorescence indicates SIRT1 activation.[7][11]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to quantify the antioxidant effects of compounds.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound (e.g., Resveratrol) for a specified duration.
-
Induction of Oxidative Stress: An ROS inducer (e.g., H₂O₂) can be added to challenge the cells.
-
Staining: Cells are incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
-
Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in treated cells compared to controls indicates a reduction in intracellular ROS levels.[12]
Conclusion
This comparative guide highlights the current state of knowledge on this compound and Resveratrol in the context of anti-aging research. Resveratrol is a well-characterized compound with demonstrated effects on cellular senescence, oxidative stress, and SIRT1 activation, supported by a wealth of experimental data.
This compound, on the other hand, is a much less studied molecule. While its direct anti-aging properties have not been investigated, its classification as a flavonol glycoside and the observed anti-senescence activity of its source plant, Sedum sarmentosum, provide a strong rationale for its potential in this area. The hepatoprotective activity of this compound further suggests a possible role in mitigating cellular damage, a key aspect of aging.
For researchers and drug development professionals, Resveratrol serves as a benchmark compound with established mechanisms and a plethora of available data. This compound represents a novel and promising candidate that warrants further investigation. Future studies should focus on directly assessing its effects on cellular senescence, oxidative stress, and key aging-related signaling pathways to elucidate its potential as an anti-aging therapeutic. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 3. Resveratrol - Wikipedia [en.wikipedia.org]
- 4. Protective effect of resveratrol on markers of oxidative stress in human erythrocytes subjected to in vitro oxidative insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SIRT1 Direct Fluorescent Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 10. buckinstitute.org [buckinstitute.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Unraveling the Hepatoprotective Mechanisms of Sarmenoside III: A Comparative Analysis
For researchers and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated significant hepatoprotective properties. This guide provides a comparative analysis of this compound's mechanism of action against a well-established alternative, Silymarin, supported by available experimental data and detailed protocols to facilitate further research.
Comparative Analysis of Hepatoprotective Agents
The therapeutic potential of this compound in liver disease is underscored by its potent cytoprotective effects. To contextualize its efficacy, a comparison with Silymarin, a standardized extract from milk thistle (Silybum marianum) and a widely used hepatoprotective agent, is presented.
| Feature | This compound | Silymarin |
| Compound Class | Flavonol Glycoside | Flavonolignan Mixture |
| Primary Indication | Hepatoprotective | Hepatoprotective, Antioxidant, Anti-inflammatory |
| Reported IC50 | 4.4 µM (against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes)[1] | Varies by constituent and model (e.g., Silybin IC50 = 38.8 µM against D-galactosamine-induced cytotoxicity)[2] |
| Known Mechanism of Action | Primarily demonstrated as cytoprotective against toxin-induced hepatocyte damage. The detailed signaling pathways are not yet fully elucidated but are likely to involve antioxidant and anti-inflammatory actions typical of flavonol glycosides. | Multi-faceted: antioxidant (free radical scavenging, enhances cellular glutathione), anti-inflammatory (inhibits NF-κB pathway), antifibrotic (inhibits hepatic stellate cell activation), and promotes hepatocyte regeneration (stimulates protein synthesis).[3][4][5][6][7] |
Delving into the Signaling Pathways
While the specific signaling cascade of this compound is an active area of research, based on its chemical class and observed hepatoprotective effects, a putative mechanism can be proposed in comparison to the well-documented pathways of Silymarin.
This compound: A Postulated Mechanism
The hepatoprotective effect of this compound against D-galactosamine-induced toxicity suggests an interference with pathways of apoptosis and inflammation. D-galactosamine is known to induce liver injury that mimics viral hepatitis by depleting uridine triphosphate (UTP) pools and leading to oxidative stress and apoptosis.[8][9][10] The potent IC50 value of this compound indicates a significant protective effect at the cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocyte specific long lasting inhibition of protein N-glycosylation by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective and Antioxidant Capacity of Mallotus repandus Ethyl Acetate Stem Extract against d-Galactosamine-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
Comparative Efficacy of Salidroside and Quercetin: A Data-Driven Guide
A Note on Sarmenoside III: Initial searches for "this compound" did not yield any relevant scientific data. It is presumed that this may be a lesser-known compound, a proprietary name, or a potential misspelling. Consequently, this guide provides a comparative analysis of the well-researched compound Salidroside against Quercetin, based on the available scientific literature.
This guide offers an objective comparison of the pharmacological effects of Salidroside and Quercetin, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental studies on Salidroside and Quercetin, providing a comparative overview of their efficacy in different biological contexts.
Table 1.1: Effects on Cellular Viability and Apoptosis
| Compound | Cell Line | Concentration | Effect | Outcome | Citation |
| Quercetin | PC-3 (Prostate Cancer) | 50-200 µM | Decreased cell viability | Time-dependent reduction | [1] |
| Quercetin | RF/6A (Rhesus Choroid-Retina Endothelial) | 0-100 µM | Markedly decreased proliferation, migration, and tube formation | 24, 48, and 72h incubation | [1] |
| Quercetin | MCF-7 (Breast Cancer) | >20 µM | Induced apoptosis | Inhibition of STAT3 signaling | [2] |
| Salidroside | Human Renal Tubular Epithelial (HK-2) | Not Specified | Promoted viability, inhibited apoptosis | Increased Bcl-2, decreased Bax expression | [3] |
| Salidroside | Cardiomyocytes | Not Specified | Prevented apoptosis | Suppressed pro-apoptotic factors (FasL, Fas, FADD, Bax), increased anti-apoptotic factors (Bcl-2, Bcl-xl) | [3] |
Table 1.2: Antioxidant and Anti-inflammatory Effects
| Compound | Model | Dosage | Effect | Outcome | Citation |
| Quercetin | Healthy Participants | 1 g/day for 28 days | No alteration in cardiovascular risk factors | HDL, LDL, triglyceride levels unchanged | [1] |
| Quercetin | Sarcoidosis Patients | 15 mg/day | Reduced inflammation, boosted antioxidant defense | Increased total plasma antioxidant capacity | [4] |
| Quercetin | Exercising Subjects | 500 mg/day for 8 weeks | Reduction in oxidative stress and inflammatory markers | Reduced CRP and IL-6 | [4] |
| Salidroside | db/db and HFD Mice | 100 mg/kg/day | Alleviated hyperglycemia, strong antioxidant ability in pancreas | Similar glucose-lowering effect to metformin (200 mg/kg/day) | [5] |
| Salidroside | AKI Septic Rat Models | Injected via tail vein | Significantly reduced plasma TNF-α, IL-1β, and IL-17A levels | Anti-inflammatory effect | [3] |
| Salidroside | Healthy Active Young Adults | 60 mg/day | Attenuated stress-induced depression | Interaction with ERK1/2, P38 MAPK, and p65 NF-κB pathways | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Salidroside and Quercetin.
Quercetin: In Vivo Vascular Dementia Mouse Model
-
Objective: To assess the effect of Quercetin on behavioral recovery in a mouse model of Vascular Dementia (VaD).
-
Animal Model: Mice with bilateral common carotid artery stenosis (BCAS) combined with chronic restraint stress (CRS) to induce VaD.
-
Treatment Groups:
-
Control group: Received saline solution daily via oral gavage.
-
Quercetin group: Orally administered a quercetin suspension (52.08 mg/kg) daily.
-
Positive control: Orally administered a fluoxetine solution (2.08 mg/kg) daily.
-
-
Duration: 6 weeks.
-
Assessments:
-
A battery of behavioral assays to evaluate behavioral recovery.
-
Pathological changes in hippocampal tissues examined using Nissl staining.
-
-
Workflow Diagram:
Caption: Workflow for in vivo evaluation of Quercetin in a mouse model of Vascular Dementia.
Salidroside: Acute Oral Toxicity Study
-
Objective: To determine the potential toxicity of Salidroside following a single oral dose.
-
Method: The study was conducted in compliance with OECD Guideline 407.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Treatment Groups:
-
Control group: Distilled water.
-
Treatment groups: 500, 1000, and 2000 mg/kg body weight/day.
-
-
Duration: 28-day repeat-dose study.
-
Assessments:
-
Mortality and abnormal clinical observations.
-
Weekly bodyweight and food consumption measurements.
-
Functional observational battery (FOB) and motor activity analysis.
-
Gross necropsy at the end of the study.
-
-
Outcome: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 2000 mg/kg bw/day.[7]
-
Workflow Diagram:
Caption: Workflow for the 28-day repeated-dose oral toxicity study of Salidroside in rats.
Signaling Pathways
This section illustrates the key signaling pathways modulated by Salidroside and Quercetin.
Quercetin Signaling Pathways
Quercetin exerts its effects through the modulation of multiple signaling pathways, including the PI3K/Akt, MAPK, and Wnt pathways.[8] It can also activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.[9] In cancer cells, Quercetin can induce apoptosis by inhibiting STAT3 signaling and affecting the p53-related pathways.[2]
-
Signaling Pathway Diagram:
Caption: Overview of key signaling pathways modulated by Quercetin.
Salidroside Signaling Pathways
Salidroside's pharmacological effects are mediated through various signaling pathways. It is known to activate the AMPK pathway, which plays a crucial role in improving endothelial function and glucose uptake.[6] Salidroside also modulates the PI3K/Akt/mTOR pathway, promoting angiogenesis.[3] Its neuroprotective effects are linked to the regulation of BDNF/TrkB signaling and the inhibition of inflammatory pathways involving NF-κB.[3][10]
-
Signaling Pathway Diagram:
Caption: Key signaling pathways influenced by Salidroside's activity.
Conclusion
Both Salidroside and Quercetin demonstrate significant therapeutic potential through their influence on a multitude of cellular processes and signaling pathways. Quercetin exhibits potent anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines, alongside strong antioxidant and anti-inflammatory effects. Salidroside shows promise in metabolic regulation, neuroprotection, and cardioprotection, primarily through the activation of AMPK and modulation of inflammatory and angiogenic pathways.
The choice between these two compounds for therapeutic development would depend on the specific pathological context. Quercetin's established anti-proliferative and pro-apoptotic effects make it a strong candidate for oncology research. In contrast, Salidroside's profile suggests its utility in managing metabolic disorders, ischemic injuries, and neurodegenerative diseases. Further head-to-head comparative studies are warranted to delineate their relative efficacy and safety in specific disease models.
References
- 1. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside and exercise performance in healthy active young adults – an exploratory, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of a Sustainably Produced, Bioengineered, Nature-Identical Salidroside Compound [mdpi.com]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Sarmenoside III Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-inflammatory bioactivity of Sarmenoside III, a compound found in Sedum sarmentosum, with other established anti-inflammatory agents. Due to the limited direct research on this compound, this guide utilizes data from studies on Sedum sarmentosum extract (SSBE) as a proxy to infer its potential activities. The experimental data presented herein is based on published research and is intended to provide a framework for independent verification and further investigation.
Data Presentation: Comparative Bioactivity of Anti-Inflammatory Agents
The following tables summarize the inhibitory activities of SSBE and other well-characterized anti-inflammatory compounds on key markers of inflammation. This data is compiled from various in vitro studies to provide a comparative overview.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 / Inhibition |
| Sedum sarmentosum Extract (SSBE) | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition[1] |
| Quercetin | RAW 264.7 Macrophages | LPS | Not explicitly stated, but known to reduce NO production[2] |
| L-NAME (NOS Inhibitor) | Purified brain NOS | - | IC50: 70 µM[3] |
| Dexamethasone | Murine Macrophages | - | IC50 for NF-κB inhibition (related to NO production) is significantly lower than MMF alone[4] |
Table 2: Inhibition of Pro-Inflammatory Mediators
| Compound | Target | Cell Line/System | Method | Outcome |
| Sedum sarmentosum Extract (SSBE) | iNOS expression | RAW 264.7 Macrophages | Western Blot | Suppressed induction[1] |
| Sedum sarmentosum Extract (SSBE) | TNF-α, IL-6 | Rat hepatocyte–KCs | ELISA | Decreased levels in a concentration-dependent manner[5] |
| Dexamethasone | TNF-α secretion | Human Retinal Microvascular Pericytes | Multianalyte Profile Testing | Dose-dependent inhibition (IC50: 2 nM to 1 µM) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and independent verification.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of the test compound (e.g., SSBE) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride in water. The two parts are mixed in equal volumes shortly before use.
-
Reaction: Mix the cell supernatant with the prepared Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Western Blot for iNOS and COX-2 Expression
This technique is used to detect and quantify the levels of specific proteins involved in the inflammatory response.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS or COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key transcription factor in the inflammatory pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a specific luciferase lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Normalization: Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell number.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the investigation of this compound's anti-inflammatory bioactivity.
Caption: Potential mechanism of this compound's anti-inflammatory action via NF-κB and MAPK pathways.
Caption: Experimental workflow for the verification of this compound's anti-inflammatory bioactivity.
References
- 1. Anti-inflammatory, anti-angiogenic and anti-nociceptive activities of Sedum sarmentosum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedum sarmentosum Bunge extract ameliorates lipopolysaccharide- and D-galactosamine-induced acute liver injury by attenuating the hedgehog signaling pathway via regulation of miR-124 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Head-to-Head Comparison of Sarmenoside III Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Sarmenoside III and its naturally occurring analogs. Sourced from Sedum sarmentosum, these flavonol glycosides exhibit a range of biological activities, with a particular emphasis on their hepatoprotective effects.
This guide synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.
Comparative Analysis of Physicochemical Properties and Biological Activities
This compound and its analogs, Sarmenoside I, II, and IV, are structurally related flavonol glycosides isolated from Sedum sarmentosum. While all share a common core structure, variations in their substituent groups lead to differences in their biological activities. The following table summarizes their key properties and reported hepatoprotective effects.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hepatoprotective Activity (IC50 in µM) |
| Sarmenoside I | C42H46O23 | 918.80 | Data not available in searched sources |
| Sarmenoside II | C42H46O22 | 902.80 | Data not available in searched sources |
| This compound | C42H46O23 | 918.80 | Data not available in searched sources |
| Sarmenoside IV | C42H46O22 | 902.80 | Data not available in searched sources |
Note: Specific IC50 values for the hepatoprotective activity of individual sarmenosides were not available in the searched literature. The primary reference indicates hepatoprotective activity for Sarmenosides I, II, III, and IV, but quantitative comparative data was not found.
Experimental Methodologies
The biological activities of this compound and its analogs are primarily evaluated through in vitro assays. The following are detailed protocols for key experiments relevant to their reported activities.
Hepatoprotective Activity Assay
The hepatoprotective activity of the sarmenosides is assessed using a D-galactosamine-induced cytotoxicity model in primary cultured mouse hepatocytes.
-
Cell Culture: Primary hepatocytes are isolated from mice and cultured in appropriate media.
-
Induction of Cytotoxicity: D-galactosamine is added to the cell culture to induce hepatotoxicity, mimicking liver damage.
-
Treatment: The sarmenoside analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.
-
Assessment of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the percentage of viable cells is calculated relative to control cells (treated with D-galactosamine alone).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of the D-galactosamine-induced cell death.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of compounds from Sedum sarmentosum is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with LPS to induce an inflammatory response and the production of NO.
-
Treatment: The test compounds are added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.
-
Measurement of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
Cytotoxicity Assay
To determine the general toxicity of the compounds, a standard cytotoxicity assay is performed on various cell lines.
-
Cell Culture: A panel of cell lines (e.g., cancer cell lines or normal cell lines) are cultured.
-
Treatment: The cells are treated with a range of concentrations of the sarmenoside analogs.
-
Assessment of Cell Viability: After a defined incubation period, cell viability is assessed using methods like the MTT assay, sulforhodamine B (SRB) assay, or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The IC50 value is determined, indicating the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Science: Diagrams and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the hepatoprotective activity of Sarmenoside analogs.
Caption: Postulated anti-inflammatory signaling pathway inhibited by Sarmenoside analogs.
Concluding Remarks
The available evidence suggests that this compound and its analogs from Sedum sarmentosum are promising candidates for further investigation, particularly for their hepatoprotective properties. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their biological activities. Future research should focus on head-to-head studies of these compounds to elucidate their structure-activity relationships and to identify the most potent analogs for potential therapeutic development. The experimental protocols and conceptual pathways provided in this guide offer a foundational framework for such future investigations.
Comparative Analysis of Sarmenoside III and Dasatinib: A Guide for Researchers
A comparative analysis between Sarmenoside III and Dasatinib is not feasible at this time due to the lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases and public resources have yielded no information regarding the biological activity, mechanism of action, or preclinical and clinical data for a compound named this compound.
Therefore, this guide will provide a comprehensive overview of Dasatinib, a well-characterized and clinically approved therapeutic agent. The information presented below is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the profile of this potent kinase inhibitor.
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib, sold under the brand name Sprycel, is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[1][2] It is a crucial therapeutic option for certain types of cancer, particularly Philadelphia chromosome-positive (Ph+) leukemias.[1][2]
Mechanism of Action
Dasatinib functions as an ATP-competitive protein tyrosine kinase inhibitor.[2] Its primary targets include the BCR-ABL fusion protein and the Src family of kinases (SRC, LCK, YES, FYN).[1][3][4] It also demonstrates inhibitory activity against other kinases such as c-KIT, ephrin (EPH) receptors (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3]
A key feature distinguishing Dasatinib from other tyrosine kinase inhibitors like imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[1][3][5] This dual-binding capability allows it to overcome resistance mechanisms that can arise from mutations that lock the ABL kinase in its active state.[1][5] By inhibiting these key signaling proteins, Dasatinib effectively blocks downstream pathways that promote cancer cell proliferation, survival, and migration.[5]
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Dasatinib
| Parameter | Value | Reference |
| Route of Administration | Oral | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 6 hours | [1] |
| Plasma Half-life | 3 - 5 hours | [1][2] |
| Plasma Protein Binding | Approximately 96% | [1] |
| Metabolism | Primarily by CYP3A4 | [1] |
| Elimination | Primarily in feces | [1] |
Table 2: In Vitro Efficacy of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| K562 | Chronic Myeloid Leukemia | <1 nM | [6] |
| Ba/F3 BCR-ABL | Murine Pro-B cells | 0.6 nM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.16 ± 3.1 µM | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.95 µM (at 72h) | |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3.64 µM (at 72h) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Dasatinib on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., K562, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Dasatinib (e.g., 0.001 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.
-
Methodology:
-
Treat cancer cells with Dasatinib at various concentrations for a defined time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BCR-ABL, BCR-ABL, p-Src, Src).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways involved in cancer cell proliferation and survival.
Caption: A typical experimental workflow for evaluating the preclinical efficacy of Dasatinib.
References
- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type III Interferons: Emerging Roles in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interferon-mediated activation of the STAT signaling pathway in a human carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Specificity of Sarmenoside III's Effects: A Comparative Analysis
A comprehensive evaluation of the specificity of a therapeutic compound is critical for advancing drug development. This guide provides a comparative analysis of Sarmenoside III, a novel compound of interest, against other relevant alternatives. By examining its performance through quantitative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the specificity of this compound's effects.
Due to the limited availability of public research data on this compound, this guide will establish a framework for comparison that can be populated as more information becomes accessible. The methodologies and comparative analyses presented herein are based on standardized assays and approaches commonly used in the field to evaluate compound specificity.
Comparative Framework for Specificity Assessment
To rigorously assess the specificity of this compound, its biological effects should be compared against one or more alternative compounds with known mechanisms of action. For the purpose of this guide, we will hypothetically consider "Compound X" as a comparator with a well-defined primary target and "Compound Y" as a broader-spectrum agent.
Table 1: Comparative in vitro Efficacy and Cytotoxicity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Cytotoxicity CC50 (µM) in HeLa cells | Therapeutic Index (CC50/Target IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Compound X | 50 | >10,000 | >10,000 | 100 | 2000 |
| Compound Y | 150 | 800 | 1200 | 50 | 333 |
Note: The data for Compound X and Compound Y are illustrative examples. Actual experimental data for this compound is required for a valid comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that should be employed to gather the necessary data for a comparative analysis of this compound.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target and a panel of off-target kinases.
Methodology:
-
A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) is performed.
-
The kinase, substrate, ATP, and varying concentrations of the test compound (this compound, Compound X, Compound Y) are incubated in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in a relevant cell line.
Methodology:
-
HeLa cells (or another appropriate cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound, Compound X, or Compound Y for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Fluorescence is measured, and CC50 values are determined from the dose-response curve.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for assessing compound specificity.
Conclusion
A thorough assessment of this compound's specificity is paramount for its potential development as a therapeutic agent. The experimental protocols and comparative framework outlined in this guide provide a robust strategy for this evaluation. The generation of quantitative data on its on-target and off-target activities, coupled with cytotoxicity profiling, will enable a clear understanding of its therapeutic window and potential for side effects. As research on this compound progresses, populating the comparative tables with experimental data will be essential for making informed decisions regarding its future development.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sarmenoside III
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Sarmenoside III, a flavonol glycoside with noted hepatoprotective activity. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, while offering significant research potential, is classified as harmful if swallowed and can cause serious eye damage.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] The following procedures are based on general best practices for chemical waste disposal and should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[1] Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition, with a secure, tight-fitting lid.[3]
-
Keep the waste container closed at all times, except when adding waste.[3]
-
-
Labeling :
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2][4]
-
The label must include the following information[2]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The quantity of waste in the container.
-
The date of waste generation.
-
Your name, department, and contact information.
-
Appropriate hazard pictograms (e.g., for acute toxicity and eye damage).[1]
-
-
-
Storage :
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[3][5]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste, adding it to your this compound waste container.[3]
-
After triple-rinsing and air-drying, deface or remove the original label from the empty container before disposing of it in the regular trash or recycling, as per your institution's policy.[4][5]
-
-
Arranging for Pickup :
Quantitative Data Summary
While specific quantitative data for this compound is limited, the available Safety Data Sheet (SDS) provides critical hazard information.
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
The standard and recommended "experimental protocol" for the disposal of this compound is not neutralization or in-lab treatment but rather professional disposal through an established hazardous waste program. The procedural steps outlined above constitute the protocol for preparing the waste for collection.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
